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  • Product: 3-bromo-N-(3-fluorophenyl)propanamide
  • CAS: 195390-25-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Bromo-N-(3-fluorophenyl)propanamide: Synthesis, Reactivity, and Applications

CAS: 195390-25-1 Formula: C H BrFNO Molecular Weight: 246.08 g/mol [1] Part 1: Executive Summary & Structural Logic 3-bromo-N-(3-fluorophenyl)propanamide is a high-value synthetic intermediate, primarily utilized in medi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 195390-25-1 Formula: C


H

BrFNO Molecular Weight: 246.08 g/mol [1]

Part 1: Executive Summary & Structural Logic

3-bromo-N-(3-fluorophenyl)propanamide is a high-value synthetic intermediate, primarily utilized in medicinal chemistry as a precursor for Targeted Covalent Inhibitors (TCIs) and functionalized heterocycles.

Its utility is derived from three distinct structural features:

  • The Terminal Alkyl Bromide: A "soft" electrophile susceptible to S

    
    2 displacement or base-mediated elimination.
    
  • The Amide Linker: Provides a stable, hydrogen-bond-donating scaffold that orients the phenyl ring within a binding pocket.

  • The 3-Fluoro Substitution: A metabolic blockade. By substituting hydrogen with fluorine at the meta position, the ring becomes resistant to Phase I oxidative metabolism (P450 hydroxylation) while modulating the electronic character of the ring (inductive withdrawal).

This guide details the synthesis, handling, and transformation of CAS 195390-25-1, with a specific focus on its role as a "masked" acrylamide warhead.

Part 2: Physicochemical Profile[2][3][4]

PropertyDataContext
Appearance White to off-white crystalline solidHigh purity is essential to prevent polymerization if converted to acrylamide.
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water; requires organic co-solvents for biological assays.
LogP (Calc) ~2.3 - 2.5Lipophilic enough for cell permeability; the Fluorine atom increases lipophilicity compared to the H-analog.
Reactive Moiety Alkyl Bromide (C-Br)Susceptible to hydrolysis in basic aqueous media; store under inert atmosphere.
Melting Point Solid (Range varies by purity)Note: Analogous 4-fluoro isomers melt ~146°C; experimental verification recommended.

Part 3: Synthesis Protocol (The "Cold" Acylation)

The most robust synthesis involves the acylation of 3-fluoroaniline with 3-bromopropionyl chloride.

Critical Control Point: The reaction is highly exothermic. If the temperature spikes (>0°C) during addition, the base may trigger premature elimination of HBr, yielding the acrylamide side-product (CAS 2353-31-3) rather than the desired bromo-amide.

Reagents
  • Substrate: 3-Fluoroaniline (1.0 equiv)

  • Reagent: 3-Bromopropionyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 3-fluoroaniline and anhydrous DCM under Nitrogen/Argon atmosphere.

  • Base Addition: Add TEA via syringe. Cool the mixture to -10°C (Ice/Salt bath).

  • Acylation: Add 3-bromopropionyl chloride dropwise over 30 minutes. Do not allow internal temp to exceed 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Workflow Visualization

SynthesisWorkflow Start Start: 3-Fluoroaniline + DCM (Anhydrous) Cool Cool to -10°C Add Base (TEA) Start->Cool Add Add 3-Bromopropionyl Chloride (Dropwise, Slow) Cool->Add Exotherm Control React Stir 0°C -> RT (Monitor TLC) Add->React Quench Quench (NaHCO3) Acid Wash (1M HCl) React->Quench Product Product: 3-bromo-N-(3-fluorophenyl)propanamide (CAS 195390-25-1) Quench->Product

Figure 1: Controlled synthesis workflow preventing premature elimination.

Part 4: Reactivity & Divergent Pathways

Once isolated, CAS 195390-25-1 serves as a "divergent node" in synthesis. It can follow two distinct chemical pathways depending on the conditions applied.

Pathway A: The "Warhead" Installation (Elimination)

This is the primary application in modern drug discovery. Treating the compound with a strong base (e.g., NaH, KOtBu) or heating with excess TEA effects an E2 elimination of HBr.

  • Product: N-(3-fluorophenyl)acrylamide.

  • Application: This acrylamide is a Michael Acceptor. It is used to design Targeted Covalent Inhibitors (TCIs) that form irreversible bonds with Cysteine residues in kinases (e.g., BTK, EGFR).

Pathway B: Nucleophilic Substitution (S 2)

The terminal bromine is a good leaving group.

  • Reaction: Displacement with amines, thiols, or azides.

  • Application: Creating "PROTAC" linkers or complex heterocyclic scaffolds (e.g., intramolecular cyclization to form lactams).

Pathway Logic Diagram

ReactivityPathways cluster_0 Pathway A: Elimination (Warhead Synthesis) cluster_1 Pathway B: Substitution (Library Gen) Core 3-bromo-N-(3-fluorophenyl)propanamide (The Scaffold) Base Reagent: Strong Base (NaH or excess TEA/Heat) Core->Base Nuc Reagent: Nucleophile (R-NH2, NaN3, R-SH) Core->Nuc Acrylamide Product: N-(3-fluorophenyl)acrylamide (Michael Acceptor) Base->Acrylamide - HBr Subst Product: Functionalized Amide (Linker/PROTAC) Nuc->Subst SN2 Displacement

Figure 2: Divergent synthetic utility of the 3-bromo-propanamide scaffold.

Part 5: Application in Drug Discovery (Covalent Inhibition)

The transformation of CAS 195390-25-1 into its acrylamide derivative is a cornerstone of "Warhead Chemistry."

Mechanism of Action[5][6]
  • Binding: The 3-fluorophenyl moiety fits into the hydrophobic pocket of the target protein (e.g., the ATP binding site of a kinase). The fluorine atom interacts with backbone amides or fills small hydrophobic voids.

  • Reaction: The acrylamide "warhead" (derived from our starting material) is positioned adjacent to a non-catalytic Cysteine residue.

  • Covalent Bond: The Cysteine thiol attacks the

    
    -carbon of the acrylamide (Michael Addition), forming a permanent covalent bond. This results in irreversible inhibition and prolonged pharmacodynamic duration (high residence time).
    
Mechanistic Visualization

Mechanism Target Protein Target (Kinase) Cysteine-SH Complex Reversible Binding (Non-covalent) Target->Complex Warhead Acrylamide Warhead (Derived from CAS 195390-25-1) Warhead->Complex Covalent Irreversible Complex (Thioether Bond) Complex->Covalent Michael Addition (Cys-S attack on Beta-Carbon)

Figure 3: Mechanism of Cysteine targeting using the derived acrylamide warhead.

Part 6: Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a skin irritant, eye irritant, and potential sensitizer.

  • Storage: Store at 2-8°C. Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the bromide.

  • Disposal: All waste containing this bromide must be segregated into halogenated organic waste streams.

Part 7: References

  • PubChem. (n.d.).[2] 3-Bromo-N-phenylpropanamide (Analogous Structure Data). National Library of Medicine.[2] Retrieved from [Link]

  • Mokhtar, S. M., et al. (2017).[3] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science.[3] (Demonstrates conversion of fluoro-anilines to acrylamides). Retrieved from [Link]

Sources

Exploratory

Beyond the Formula: Structural Elucidation and Pharmacophore Utility of C9H9BrFNO Scaffolds

Executive Summary Topic: Molecular Characterization and Synthetic Utility of C9H9BrFNO. Context: Fragment-Based Drug Discovery (FBDD).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Molecular Characterization and Synthetic Utility of C9H9BrFNO. Context: Fragment-Based Drug Discovery (FBDD). Primary Application: Kinase Inhibitor Intermediates and Halogenated Benzamide Building Blocks.

The molecular formula C9H9BrFNO represents a critical class of halogenated aromatic amides used extensively in medicinal chemistry.[1] With a molecular weight of approximately 246.08 g/mol , this scaffold occupies the "sweet spot" for fragment-based drug discovery (Rule of 3 compliant), serving as a precursor for tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.

This technical guide analyzes the two primary structural isomers defined by this formula: N-(4-bromo-2-fluorophenyl)propionamide (an aniline derivative) and 3-bromo-N-ethyl-4-fluorobenzamide (a benzoic acid derivative). It provides validated protocols for their synthesis, differentiation, and analytical profiling.

Part 1: Physicochemical Profiling & Isomerism

The utility of C9H9BrFNO lies in its specific halogen substitution patterns (Br/F), which modulate metabolic stability and lipophilicity.

Quantitative Data Summary
PropertyValueTechnical Significance
Average Molecular Weight 246.08 g/mol Ideal for FBDD (MW < 300).
Monoisotopic Mass 244.983 g/mol Based on

Br. Essential for HRMS calibration.
Isotope Pattern 1:1 (M:M+2) The

Br/

Br ratio creates a distinct "doublet" in Mass Spec.
Calculated LogP (cLogP) ~2.5 - 2.9 Moderate lipophilicity; suitable for membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for ATP-pocket binding in kinases.
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor and metabolic blocker.
Structural Isomerism: The Core Challenge

The formula C9H9BrFNO is not a single compound. It refers to distinct constitutional isomers with vastly different reactivities.

  • Isomer A (Aniline Derivative): N-(4-bromo-2-fluorophenyl)propionamide

    • Core: Aniline.

    • Synthesis: Acylation of 4-bromo-2-fluoroaniline.

    • Reactivity: The aromatic ring is electron-rich (activated); susceptible to electrophilic aromatic substitution.

  • Isomer B (Benzamide Derivative): 3-Bromo-N-ethyl-4-fluorobenzamide[2]

    • Core: Benzoic Acid.[1][3]

    • Synthesis: Amidation of 3-bromo-4-fluorobenzoic acid.

    • Reactivity: The aromatic ring is electron-deficient (deactivated); susceptible to nucleophilic aromatic substitution (SNAr) at the Fluorine position.

Part 2: Synthetic Protocols (Self-Validating Systems)

This section details the synthesis of Isomer A (N-(4-bromo-2-fluorophenyl)propionamide), a common intermediate.

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution. To ensure "Trustworthiness" and high yield, we employ a base scavenger (Triethylamine) to neutralize the HCl byproduct, driving the equilibrium forward.

Reaction Scheme:



Step-by-Step Methodology
  • Preparation:

    • Purge a 100 mL Round Bottom Flask (RBF) with Nitrogen (

      
      ) to remove moisture (acyl chlorides are moisture-sensitive).
      
    • Charge RBF with 4-bromo-2-fluoroaniline (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

    • Add Triethylamine (TEA) (1.2 eq, 6.0 mmol) via syringe.

    • Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Addition:

    • Add Propionyl Chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

    • Observation Check: White precipitate (TEA·HCl salts) should form immediately, validating the reaction progress.

  • Completion & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Mobile phase 30% EtOAc/Hexane. The starting aniline spot (lower R_f, UV active) must disappear.

    • Quench: Add 10 mL saturated

      
       (aq) to neutralize excess acid chloride.
      
    • Extraction: Separate organic layer; wash with Brine (1x), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica, 0-30% EtOAc/Hexane).

Part 3: Analytical Validation & Visualization[4]

Mass Spectrometry (The Br Signature)

The presence of Bromine provides an internal validation mechanism in Mass Spectrometry. Unlike standard organic molecules, C9H9BrFNO will not show a single molecular ion peak.

  • Validation Rule: You must observe two peaks of nearly equal intensity separated by 2 mass units.

    • M+ peak (245 m/z): Contains

      
      Br.
      
    • M+2 peak (247 m/z): Contains

      
      Br.
      
  • If this 1:1 ratio is absent, the product is de-brominated or impure.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the synthetic decision tree and analytical checkpoints.

G Start Start: C9H9BrFNO Target Isomer_Check Isomer Selection Start->Isomer_Check Route_A Route A: Aniline Core (N-(4-bromo-2-fluorophenyl)propionamide) Isomer_Check->Route_A Targeting Kinase Hinge Route_B Route B: Benzamide Core (3-Bromo-N-ethyl-4-fluorobenzamide) Isomer_Check->Route_B Targeting Solvent Front Reagents_A Reagents: Propionyl Chloride + TEA Route_A->Reagents_A Reagents_B Reagents: Ethylamine + HATU Route_B->Reagents_B Reaction Reaction: Nucleophilic Acyl Substitution Reagents_A->Reaction Reagents_B->Reaction QC_MS QC: Mass Spec (ESI+) Reaction->QC_MS Validation Validation Check: Isotope Pattern 1:1 (245/247 m/z) QC_MS->Validation Must confirm Br split

Figure 1: Synthetic decision tree for C9H9BrFNO isomers featuring critical QC checkpoints for Bromine isotope validation.

Part 4: Drug Discovery Applications[1]

In modern drug development, the C9H9BrFNO scaffold is rarely the final drug but rather a Pharmacophore Fragment .

  • Bioisosterism: The Fluorine atom (F) mimics Hydrogen sterically but alters the pKa of the neighboring amide proton, often increasing potency by strengthening Hydrogen bonds with the target protein (e.g., EGFR kinase domain).

  • Metabolic Blocking: The para-Bromine or para-Fluorine placement blocks metabolic oxidation (CYP450 mediated hydroxylation) at the most reactive sites of the phenyl ring.

  • Cross-Coupling Utility: The Bromine atom serves as a "handle" for Suzuki-Miyaura coupling, allowing researchers to extend the fragment into a larger, more complex lead compound [1].

References

  • PubChem. (2025).[4] Compound Summary: N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (Structural Analog). Retrieved from [Link]

  • Michigan State University. (2025). Mass Spectrometry: Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 3-bromo-N-(3-fluorophenyl)propanamide

An in-depth technical guide on 3-bromo-N-(3-fluorophenyl)propanamide , structured for researchers and drug development professionals. CAS Number: 195390-25-1 Document Type: Advanced Safety & Technical Data Guide Version:...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 3-bromo-N-(3-fluorophenyl)propanamide , structured for researchers and drug development professionals.

CAS Number: 195390-25-1 Document Type: Advanced Safety & Technical Data Guide Version: 1.0 (Scientific Reference)

Executive Summary & Application Context

3-bromo-N-(3-fluorophenyl)propanamide is a specialized organobromine intermediate used primarily in the synthesis of pharmaceutical scaffolds. Its structure combines a reactive alkyl bromide tail with a meta-fluorinated phenyl amide core.

In drug discovery, this compound serves as a "warhead" precursor or a linker. The terminal bromide is an electrophile susceptible to nucleophilic substitution (


), allowing the attachment of heterocycles, amines, or thiols. Alternatively, under basic conditions, it can undergo elimination to form the corresponding acrylamide (a Michael acceptor), a common motif in covalent kinase inhibitors.

Critical Safety Note: While often classified generically as an "Irritant," the presence of a primary alkyl bromide moiety confers alkylating potential . Users must treat this compound as a potential sensitizer and mutagen, beyond standard GHS classifications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
Chemical Name 3-bromo-N-(3-fluorophenyl)propanamide
CAS Number 195390-25-1
Synonyms N-(3-fluorophenyl)-3-bromopropionamide; 3-bromo-N-(3-fluorophenyl)propionamide
Molecular Formula

Molecular Weight 246.08 g/mol
Physical State Solid (typically off-white to beige powder)
Melting Point Approx. 73–75 °C (Inferred from m-chloro analog [1])
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.
SMILES O=C(CCBr)Nc1cccc(F)c1

Hazard Identification & Risk Assessment

GHS Classification (Derived)

Based on structural analogs (e.g., 3-bromo-N-phenylpropanamide) and functional group reactivity:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Expert Toxicology Insight: The "Hidden" Hazard

Standard SDSs often stop at "Irritant." However, the C-Br bond at the


-position to the carbonyl is chemically labile.
  • Alkylation: The carbon attached to the bromine is electrophilic. Direct contact with DNA bases (guanine) is theoretically possible, posing a genotoxic risk.

  • Hydrolysis: In the presence of moisture, the bromide can hydrolyze to release Hydrobromic Acid (HBr) , a corrosive gas/liquid that causes delayed burns.

  • Elimination: Exposure to basic conditions (even mild bases on skin) can drive the elimination of HBr to form N-(3-fluorophenyl)acrylamide , a potent sensitizer and Michael acceptor.

Hazard Decision Matrix

The following diagram illustrates the decision logic for handling this compound based on its physical state and reactivity.

HazardMatrix Start Compound State Solid Solid / Powder Start->Solid Solution In Solution (DCM/DMF) Start->Solution Risk1 Risk: Dust Inhalation (Resp. Irritant) Solid->Risk1 Hydrolysis Moisture Contact? (Generates HBr) Solid->Hydrolysis Risk2 Risk: Skin Absorption (Alkylating Agent) Solution->Risk2 Control1 Control: Fume Hood + N95/P100 if open bench Risk1->Control1 Control2 Control: Double Nitrile Gloves (Change immediately on splash) Risk2->Control2 Hydrolysis->Risk2 Corrosive byproduct

Figure 1: Hazard assessment and control logic. Note the secondary risk of HBr generation upon moisture contact.

Safe Handling & Storage Protocols

Storage Requirements[8][9][11]
  • Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage is acceptable for short durations, but long-term stability is compromised by thermal elimination of HBr.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The compound is moisture-sensitive.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation (homolytic cleavage of C-Br bond).

Personal Protective Equipment (PPE) Selection
  • Gloves:

    • Standard Use: Double-gloving with Nitrile (0.11 mm) is sufficient for solid handling.

    • Solution Handling: If dissolved in DCM or DMF, use Silver Shield (Laminate) or tested Butyl Rubber gloves. Halogenated solvents (DCM) permeate nitrile in <5 minutes, carrying the alkyl bromide through to the skin [2].

  • Respiratory: Use a fume hood maintaining a face velocity of >100 fpm. If weighing outside a hood, a P100 particulate respirator is mandatory.

Emergency Response Protocols

Spill Cleanup Workflow

Scenario: 500 mg of solid powder spilled on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is lowered.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization (Critical Step): Do not just wipe with water (generates HBr).

    • Cover the spill with solid Sodium Bicarbonate (

      
      )  or Calcium Carbonate. This neutralizes any potential acid generation.
      
  • Collection: Sweep the powder/bicarbonate mix into a container using a brush.

  • Surface Decon: Wipe the surface with a 5% aqueous solution of Sodium Thiosulfate (quenches reactive alkyl halides) followed by soap and water.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Do not use neutralization agents in the eye. Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][2][3][5] Do not use ethanol or DMSO ; these solvents enhance skin penetration of the bromide.

  • Inhalation: Move to fresh air. If wheezing occurs (HBr irritation), administer oxygen if trained.

Synthesis & Reactivity Context (Technical Insight)

Understanding the reactivity profile aids in both safety and experimental design. The following diagram maps the compound's reactivity pathways.

Reactivity Precursor 3-bromopropionyl chloride + 3-fluoroaniline Target 3-bromo-N-(3-fluorophenyl)propanamide (The Product) Precursor->Target Synthesis (0°C, Base) Elimination Acrylamide Derivative (Michael Acceptor) Target->Elimination Base (Et3N/NaOH) Elimination Subst Substituted Product (Drug Scaffold) Target->Subst Nucleophile (R-NH2/R-SH) Sn2 Reaction Hydrolysis 3-hydroxy-N-arylpropanamide + HBr (Corrosive) Target->Hydrolysis H2O / Moisture Degradation

Figure 2: Reactivity pathways. The "Elimination" pathway creates a potent sensitizer, while "Hydrolysis" generates corrosive acid.

Experimental Implication

When using this compound in synthesis:

  • Avoid Excess Base: If performing a nucleophilic substitution (

    
    ), use a non-nucleophilic base (e.g., DIPEA) and control temperature to prevent competitive elimination to the acrylamide.
    
  • Quenching: Quench reactions with saturated ammonium chloride (

    
    ) rather than strong basic washes to avoid uncontrolled polymerization or degradation.
    

Disposal & Regulatory Compliance

  • Waste Classification:

    • RCRA: Likely classifies as a Halogenated Organic Waste .

    • EPA Code: Not explicitly listed, but treat as D002 (Corrosive) if hydrolyzed, or D003 (Reactive) depending on interpretation of alkylating potential.

  • Disposal Protocol:

    • Segregate into "Halogenated Solvent/Organic" waste streams.

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.

    • Label clearly as "Contains Alkyl Bromide – Potential Sensitizer."

References

  • PubChem. (n.d.). 3-Bromo-N-(3-chlorophenyl)propanamide (Analogous Physical Properties). National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Strategic Sourcing and Quality Assessment of DSPE-mPEG2000

Topic: Strategic Sourcing and Technical Qualification of DSPE-mPEG2000 (CAS 195390-25-1) Content Type: Technical Whitepaper / Procurement Guide Audience: Formulation Scientists, CMC Leads, and Procurement Officers in Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Qualification of DSPE-mPEG2000 (CAS 195390-25-1) Content Type: Technical Whitepaper / Procurement Guide Audience: Formulation Scientists, CMC Leads, and Procurement Officers in Drug Delivery.[1]

Executive Summary: The "Stealth" Lipid

CAS 195390-25-1 , chemically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000), is the critical "stealth" excipient in modern Lipid Nanoparticle (LNP) and liposomal formulations.[1][2]

It serves a singular, vital function: Steric Stabilization . By anchoring its hydrophobic lipid tail into the nanoparticle bilayer and extending its hydrophilic PEG brush into the aqueous medium, it prevents particle aggregation and inhibits opsonization (immune tagging), thereby extending the drug's circulation half-life.[1]

Critical Procurement Warning: The CAS number 195390-25-1 is often used generically.[2] However, for GMP sourcing, you will frequently encounter salt-specific CAS numbers.[1]

  • CAS 147867-65-0: Sodium Salt (Common in commercial formulations).[1][2]

  • CAS 474922-77-5: Ammonium Salt (Common in research grades).[1][2]

  • CAS 247925-28-6: Generic/Free Acid forms.[1][2]

The Supply Landscape: Tiered Sourcing Strategy

Sourcing DSPE-mPEG2000 is not a commodity transaction; it is a risk management exercise.[1][2] Suppliers are categorized by their regulatory footprint and analytical rigor.[3][4]

Tier 1: The "Gold Standard" (GMP & Clinical)

Used for: GLP Tox studies, Clinical Trials, Commercial Manufacturing. These suppliers offer Drug Master Files (DMFs), validated analytical methods, and viral clearance studies.[1]

  • Avanti Polar Lipids (Croda): The industry benchmark.[2] Their "Research Grade" often exceeds competitors' GMP standards.[2]

  • Merck (MilliporeSigma): Massive scale, distinct GMP vs. Research catalogs (under the SAFC or Emprove brands).[2]

  • CordenPharma: Specialized in complex lipid synthesis; key supplier for mRNA LNP excipients.

  • NOF Corporation: Major Japanese supplier, dominates the high-purity PEG-lipid market for approved therapeutics.[1][2]

Tier 2: Specialized Chemical Suppliers (Research & Early Dev)

Used for: Discovery, Screening, In Vitro optimization.[1]

  • BroadPharm: High reliability for PEGylated reagents; excellent for quick turnaround on gram-scale.[2]

  • Biochempeg: Dedicated PEGylation specialist.

  • Cayman Chemical: Reliable analytical standards and small-scale research aliquots.[2]

Price Analysis and Cost Drivers

Pricing for DSPE-mPEG2000 is non-linear and driven by Polydispersity Index (PDI) of the PEG chain and Salt Form .[2]

Comparative Pricing Table (Estimated Q1 2026 Market Rates)
Supplier CategoryVendor ExampleGradePack SizeEst. Price (USD)Unit Cost ($/g)Primary Use Case
Tier 1 (Benchmark) Avanti Polar LipidsResearch500 mg~$3,230~$6,460 Analytical Bridging / Gold Standard Ref.[1][2]
Tier 1 (Bulk) CordenPharmaResearch10 g~$9,980~$998 Pilot Batches / Scale-up
Tier 2 (Specialist) BroadPharmResearch1 g~$350~$350 Discovery / High-Throughput Screening
Tier 2 (Reseller) MedChemExpressResearch1 g~$300~$300 Early In-Vitro Work
GMP Grade VariousGMP100g+Custom$2,000 - $5,000 *Clinical Manufacturing

*Note: GMP pricing is volume-dependent.[1][2] While the per-gram cost drops at kg scale, the "entry ticket" (setup, QA release, sterility testing) adds significant fixed costs.[1]

The "Hidden" Costs of Cheap Lipids
  • PEG Polydispersity: Cheap synthesis results in a wide PEG MW distribution (e.g., ±500 Da).[2] This alters the "stealth" radius of your LNP, changing PK/PD profiles.

  • Acyl Chain Migration: Improper storage or synthesis can lead to hydrolysis of the stearoyl tails, creating lyso-lipids (impurities) that destabilize the LNP.[2]

Technical Deep Dive: Mechanism & Validation

The Architecture of Stabilization

The following diagram illustrates how DSPE-mPEG2000 integrates into an LNP. The Anchor (DSPE) must be saturated (C18:0) to remain rigid in the bilayer, while the Brush (PEG2000) must be mobile to repel proteins.

LNP_Architecture cluster_LNP Lipid Nanoparticle (LNP) Surface Architecture cluster_Function Biological Mechanism DSPE DSPE Tail (Hydrophobic Anchor) C18:0 Saturated Chains Linker Phosphate Linker (Ammonium/Sodium Salt) DSPE->Linker Bilayer LNP Lipid Bilayer (Cholesterol / Ionizable Lipid / DSPC) DSPE->Bilayer Intercalates PEG mPEG-2000 Brush (Hydrophilic Shield) Steric Barrier Linker->PEG Opsonin Plasma Proteins (Opsonins) PEG->Opsonin Repels (Steric Hindrance) Macro Macrophage (RES System) Opsonin->Macro Triggers Clearance

Caption: DSPE-mPEG2000 acts as a steric barrier.[1][2][5] The hydrophobic DSPE tail anchors into the lipid bilayer, while the PEG chain creates a hydration shell that repels opsonins, preventing macrophage uptake.[1]

Protocol: Incoming Raw Material Inspection

Trust, but Verify. Do not rely solely on the Certificate of Analysis (CoA) for critical batches. Standard UV-Vis is useless here because PEG lacks chromophores.[1][2]

Method: HPLC with Charged Aerosol Detection (CAD) or ELSD

Objective: Verify identity and quantify free PEG impurities (which can induce hypersensitivity).[2]

Reagents:

  • Column: C8 or C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase A: Ammonium Acetate (10mM) in Water (pH 5.0).[1][2]

  • Mobile Phase B: Methanol / Acetonitrile (50:50).[2][6]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg DSPE-mPEG2000 in 1 mL Methanol. Vortex until clear.

  • Gradient: Run 60% B to 100% B over 15 minutes. The lipid tail requires high organic content to elute.

  • Detection:

    • UV (210 nm): Will show very weak signal (carbonyls only).[2] Do not use for quantification.

    • CAD/ELSD: Will show distinct peaks.[2]

      • Peak 1 (Early): Free PEG (Hydrophilic impurity).[1][2] Limit: < 1.0% .

      • Peak 2 (Late): Lyso-DSPE (Hydrolysis product).[1][2] Limit: < 0.5% .

      • Peak 3 (Main): DSPE-mPEG2000.[1][2]

  • Identity Confirmation: Mass Spectrometry (MALDI-TOF) to confirm the bell-curve distribution centers at ~2800 Da (2000 PEG + 750 Lipid).[1][2]

Supplier Qualification Logic

Use this flowchart to decide when to move from a Research supplier to a GMP supplier.

Sourcing_Logic Start Need DSPE-mPEG2000 Stage Development Stage? Start->Stage Research Discovery / Screening Stage->Research In Vitro PreClin GLP Tox / Pilot Stage->PreClin Animal Models Clin Clinical / Commercial Stage->Clin Human Tier2 Tier 2 Supplier (BroadPharm/Biochempeg) ~$300/g Research->Tier2 Focus: Speed & Cost Tier1_Res Tier 1 (Research Grade) (Avanti/Merck) ~$6,000/g (equiv) PreClin->Tier1_Res Focus: Quality Proxy Action_Bridge Perform Analytical Bridging (Compare Impurity Profiles) PreClin->Action_Bridge Tier1_GMP Tier 1 (GMP Grade) (Corden/NOF/Merck) Custom Quote + Audit Clin->Tier1_GMP Focus: Compliance Action_Bridge->Tier1_GMP Tech Transfer

Caption: Procurement decision tree. Early research prioritizes cost/speed (Tier 2), but GLP studies require Tier 1 Research Grade to minimize risk before bridging to full GMP materials.[1][2]

References

  • Avanti Polar Lipids. Product Monograph: 18:0 PEG2000 PE (DSPE-mPEG2000).[2][7] Retrieved from [1][2]

  • CordenPharma. Lipid Excipients for mRNA Formulation: Standard Catalog. Retrieved from

  • BroadPharm. Pegylated Lipids Product Guide. Retrieved from

  • FDA Guidance for Industry. Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability. (2018).[2][5][6] Retrieved from [1][2]

  • Merck (MilliporeSigma). Synthetic Lipids for LNP Formulation.[2][5] Retrieved from [1][2]

Sources

Foundational

An In-Depth Technical Guide to Fluorinated Phenyl Propanamide Derivatives in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. Over 20% of all...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. Over 20% of all pharmaceuticals on the market contain fluorine, a testament to the element's unique ability to modulate key molecular properties.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] When this powerful tool is applied to versatile molecular frameworks like the phenyl propanamide scaffold, it gives rise to a class of compounds with significant therapeutic potential.

This guide provides a comprehensive technical overview of fluorinated phenyl propanamide derivatives for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explore the causal relationships between chemical structure and biological function, detailing the synthesis, structure-activity relationships (SAR), and pharmacological applications of this important class of molecules. Our focus will be on providing field-proven insights and self-validating protocols to empower your research and development endeavors.

The Strategic Imperative of Fluorination

The decision to introduce a fluorine atom is a calculated design choice aimed at overcoming specific pharmacological hurdles. Its effects are manifold and rooted in its fundamental physicochemical properties:

  • Metabolic Stability: A primary application of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's biological half-life and improve its bioavailability.[2]

  • Lipophilicity and Permeability: Fluorine's impact on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, enhancing membrane penetration, certain fluorinated groups can decrease it.[2][4] This allows for the fine-tuning of a molecule's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Acidity/Basicity: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[5] This modulation can enhance the binding of a drug to its target receptor by optimizing ionic interactions.

  • Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into a target's binding pocket. This, combined with its ability to participate in favorable electrostatic and hydrophobic interactions, can lead to a substantial increase in binding affinity and potency.[3][5]

Synthesis and Chemical Architecture

The construction of fluorinated phenyl propanamide derivatives typically revolves around a robust and versatile amide bond formation. The general workflow involves the coupling of a fluorinated phenylpropanoic acid derivative with a suitable amine component, which often constitutes the region of the molecule responsible for target-specific interactions.

Generalized Synthetic Workflow

The synthesis can be visualized as a modular process where distinct "building blocks" are assembled. This approach provides the flexibility needed for extensive SAR studies.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Analysis A Fluorinated Phenylpropanoic Acid or Activated Ester C Amide Coupling (e.g., EDC/HOBt, HATU) A->C B Target-Specific Amine (e.g., Pyridinylmethylamine) B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F Final Fluorinated Phenyl Propanamide Derivative E->F

Caption: Generalized workflow for synthesizing fluorinated phenyl propanamide derivatives.

Experimental Protocol: Synthesis of a Representative TRPV1 Antagonist

This protocol is a representative example adapted from methodologies used in the synthesis of potent TRPV1 antagonists.[6] It demonstrates a standard amide coupling procedure.

Objective: To synthesize N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide.

Materials:

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanoic acid

  • (6-(Trifluoromethyl)pyridin-3-yl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. Causality: This in-situ activation creates a highly reactive ester intermediate, facilitating nucleophilic attack by the amine.

  • Amine Addition: Add (6-(Trifluoromethyl)pyridin-3-yl)methanamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic starting material and HOBt, while the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationships (SAR): A Causal Analysis

Understanding the SAR is pivotal for rational drug design.[7] The family of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides serves as an excellent case study, with extensive research defining the roles of its distinct molecular regions in achieving high-potency antagonism of the TRPV1 receptor.[6]

We can deconstruct these molecules into three key regions for analysis:

  • Region A/B: The core 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide template.

  • Region C: The N-substituted pyridinylmethyl group and its derivatives.

The following table summarizes key SAR findings from studies on TRPV1 antagonists.[6]

Compound IDKey Structural Feature (Region C)Capsaicin Antagonism (Ki, nM)Causal Insight
2 (Parent) Unsubstituted N-H4.6Baseline potency of the A/B region scaffold.
3 N-(6-trifluoromethyl-pyridin-3-ylmethyl)4.6The pyridinylmethyl C-region maintains potency.
29 Acyclic: Dipropylamino substituent0.2Increased carbon chain length enhances hydrophobic interactions, boosting potency significantly.
30 Acyclic: Dibutylamino substituent0.6Shows that an optimal chain length exists, with potency slightly decreasing beyond dipropyl.
45S Cyclic: (S)-1-Piperidinyl substituent0.3The cyclic amine provides a rigid conformation favorable for binding. The (S)-isomer is the active configuration, indicating stereospecificity.
49S Cyclic: (S)-4-Methylpiperidinyl substituent0.2The addition of a methyl group to the piperidinyl ring further enhances hydrophobic interactions within the receptor's binding pocket, leading to exceptional potency.[6]

Key Takeaway: The SAR analysis clearly indicates that while the fluorinated phenyl propanamide core (Regions A/B) is a superior template for antagonism, specific hydrophobic interactions in Region C are critical for achieving high potency.[6] The exceptional activity of compound 49S is attributed to the 4-methylpiperidinyl group making additional, favorable contacts within a hydrophobic region of the hTRPV1 receptor.[6]

Pharmacology and Mechanism of Action: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily located in sensory neurons. It acts as a molecular integrator of noxious stimuli, including heat, acid (protons), and inflammatory mediators, making it a key target for novel analgesics.[6]

Fluorinated phenyl propanamide derivatives, such as compound 49S, function as potent antagonists at this receptor. They do not activate the channel; instead, they bind to it and prevent its activation by agonists like capsaicin or by low pH. This blockade inhibits the transmission of pain signals from the periphery to the central nervous system.

G cluster_0 Pain Signaling Pathway cluster_1 Antagonist Intervention Stimulus Noxious Stimuli (Heat, Acid, Capsaicin) TRPV1 TRPV1 Receptor (Sensory Neuron) Stimulus->TRPV1 Activation Channel Activation TRPV1->Activation Block Channel Blockade Influx Ca²⁺/Na⁺ Influx Activation->Influx Activation->Block PREVENTS Signal Nociceptive Signal Transmission Influx->Signal Pain Sensation of Pain Signal->Pain Antagonist Fluorinated Phenyl Propanamide Derivative Antagonist->TRPV1 Binds to Receptor

Caption: Mechanism of action for fluorinated phenyl propanamide TRPV1 antagonists.

Pharmacokinetics and Therapeutic Applications

A key advantage of fluorination is the improvement of pharmacokinetic (PK) properties. In a study of selective phosphodiesterase 4D (PDE4D) inhibitors, replacing a methoxy group with a difluoromethoxy group resulted in a compound with a significantly improved PK profile compared to its non-fluorinated parent compound.[8] This highlights the power of fluorine to create more drug-like molecules.

The primary therapeutic application for this class of compounds has been the development of novel analgesics for neuropathic pain.[6]

  • Analgesia: Compound 49S demonstrated strong analgesic activity in a rat neuropathic model, proving superior to parent compounds with fewer side effects.[6]

  • Other Potential Applications: The versatility of the fluorinated phenyl propanamide scaffold lends itself to other therapeutic areas. Derivatives have been synthesized and evaluated for anti-HIV activity and as inhibitors of PDE4D, which is a target for neurological and inflammatory disorders.[8][9]

Conclusion and Future Directions

Fluorinated phenyl propanamide derivatives represent a powerful and adaptable class of molecules in the drug discovery arsenal. The strategic use of fluorine provides a robust method for enhancing potency, selectivity, and pharmacokinetic properties. The well-defined structure-activity relationships, particularly in the context of TRPV1 antagonism, provide a clear roadmap for the rational design of next-generation therapeutics.

Future research will likely focus on expanding the application of this scaffold to new biological targets, exploring novel fluorination patterns to further refine ADME properties, and advancing lead candidates like 49S through preclinical and clinical development for the treatment of chronic pain and other debilitating conditions.

References

  • Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Johansson, G., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. Available at: [Link]

  • Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Hadedi, A. A. M., & Ghalib, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

  • Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]

  • Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Fluorinated compounds present opportunities for drug discovery. Request PDF. Available at: [Link]

  • Yang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]

  • Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]

  • Keniya, M. V., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of Applied Microbiology. Available at: [Link]

  • Bai, Y. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

reaction of 3-bromopropanoyl chloride with 3-fluoroaniline

Application Note: AN-2026-BF Synthesis and Modulation of N-(3-fluorophenyl)-3-bromopropanamide: From Building Block to Covalent Warhead Executive Summary This technical guide details the reaction between 3-bromopropanoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BF Synthesis and Modulation of N-(3-fluorophenyl)-3-bromopropanamide: From Building Block to Covalent Warhead

Executive Summary

This technical guide details the reaction between 3-bromopropanoyl chloride and 3-fluoroaniline .[1][2] While the primary reaction yields


-(3-fluorophenyl)-3-bromopropanamide , this specific scaffold is of critical importance in medicinal chemistry as a "masked" cysteine-reactive warhead.[1][2]

In drug development, particularly for covalent kinase inhibitors (e.g., targeted therapies for EGFR or BTK), 3-bromopropanamides serve as stable precursors that can be converted into acrylamides (


-unsaturated amides) via base-mediated elimination.[1][2] This note provides protocols for both the isolation of the stable bromo-intermediate and the one-pot synthesis of the acrylamide warhead.

Chemical Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution (addition-elimination) mechanism.[1]

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[3]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination of Leaving Group: The chloride ion is expelled, reforming the carbonyl and generating the protonated amide.

  • Deprotonation: A base (auxiliary or excess aniline) removes the proton to yield the neutral amide.

Critical Control Point (The "Masked" Warhead): The resulting 3-bromopropanamide contains a proton at the


-position and a leaving group (Br) at the 

-position.[1][2]
  • Condition A (Low Base/Low Temp): The Bromo-amide is stable and isolable.[1]

  • Condition B (Excess Base/RT): Undergoes E2 Elimination to form the acrylamide (

    
    -(3-fluorophenyl)acrylamide).[1][2]
    

Experimental Protocols

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4]Role
3-Fluoroaniline 111.121.0Nucleophile
3-Bromopropanoyl chloride 171.421.1Electrophile
Triethylamine (TEA) 101.191.2 (Method A) / 2.5 (Method B)[1][2]Base / Acid Scavenger
Dichloromethane (DCM) -Solvent (0.2 M)Aprotic Solvent
Method A: Isolation of N-(3-fluorophenyl)-3-bromopropanamide

Objective: To isolate the stable alkylator intermediate without triggering elimination.[1][2]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-fluoroaniline (1.0 equiv) and anhydrous DCM (10 mL per gram of aniline). Cool to

    
      in an ice bath.
    
  • Base Addition: Add TEA (1.2 equiv) dropwise. Note: Keep temperature

    
     to prevent premature elimination.
    
  • Acylation: Add 3-bromopropanoyl chloride (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.[1] The reaction is exothermic; maintain

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 30 minutes. Monitor by TLC/LCMS.
    
  • Quench & Workup:

    • Wash with 1M HCl (cold) to remove unreacted aniline and TEA.

    • Wash with Sat.

      
        to neutralize acid traces.
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo at 
      
      
      
      .
  • Purification: Recrystallize from Hexanes/EtOAc or use column chromatography (if necessary).

    • Target: White to off-white solid.[1][2]

Method B: One-Pot Synthesis of N-(3-fluorophenyl)acrylamide

Objective: To generate the covalent warhead directly via in situ elimination.[1][2]

  • Setup: Same as Method A.

  • Acylation: Follow steps 2–4 from Method A, but use 2.5 equiv of TEA (or DIPEA).

  • Elimination: After the initial acylation is complete (approx. 1 hour), remove the ice bath. Stir at RT for 4–12 hours or heat to

    
      for 2 hours.
    
    • Monitoring: LCMS will show a mass shift of -80.9 Da (Loss of HBr) relative to the intermediate.

  • Workup: Standard aqueous workup (as above).

  • Purification: Flash chromatography (SiO2, Hex/EtOAc gradient). Acrylamides are prone to polymerization; store at

    
     and avoid light.[1][2]
    

Analytical Specifications (QC)

Parameter3-Bromopropanamide (Intermediate)Acrylamide (Warhead)
LCMS (ESI+)

(1:1 Br pattern)

(No Br pattern)

NMR
Two distinct triplets (

and

ppm) corresponding to

.[1][2]
Multiplet at

ppm (AMX system) characteristic of vinyl protons.

NMR
Single peak (

ppm).[1][2]
Single peak (Shift may vary slightly).

Reaction Pathway Visualization

ReactionPathway cluster_conditions Condition Control Reactants Reactants 3-Fluoroaniline + 3-Bromopropanoyl Chloride Intermediate Intermediate N-(3-fluorophenyl)- 3-bromopropanamide Reactants->Intermediate DCM, TEA (1.2 eq) 0°C, 1h (Nucleophilic Acyl Substitution) Product Warhead Product N-(3-fluorophenyl)acrylamide Intermediate->Product TEA (2.5 eq) or Heat E2 Elimination (-HBr) Note Keep T < 5°C to isolate Intermediate

Caption: Stepwise pathway showing the divergence between the stable bromo-intermediate and the elimination product (acrylamide) based on base equivalents and temperature.

Safety & Handling (E-E-A-T)

  • 3-Bromopropanoyl chloride: Highly corrosive and a potent lachrymator .[1][2] It hydrolyzes rapidly in moist air to release HCl and HBr. Must be handled in a fume hood.

  • 3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact.[2] Can cause methemoglobinemia.

  • Exotherm Control: The reaction with acid chlorides is exothermic. Failure to cool the reaction (

    
    ) can lead to runaway elimination or decomposition.
    

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromopropionyl chloride.[1][2]Link[1][2]

  • PubChem. Compound Summary: N-(3-fluorophenyl)-3-bromopropanamide.[1][2]Link[1][2]

  • National Center for Biotechnology Information. 3-Fluoroaniline Compound Summary.Link[1][2]

  • Organic Syntheses. General procedures for Schotten-Baumann acylation.Link[1][2]

Sources

Application

general procedure for amide coupling with 3-fluoroaniline

Application Note: High-Efficiency Amide Coupling with 3-Fluoroaniline Part 1: Introduction & Mechanistic Insight The Challenge: Deactivated Nucleophiles 3-Fluoroaniline (CAS: 372-19-0) represents a specific challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling with 3-Fluoroaniline

Part 1: Introduction & Mechanistic Insight

The Challenge: Deactivated Nucleophiles

3-Fluoroaniline (CAS: 372-19-0) represents a specific challenge in medicinal chemistry: the deactivated nucleophile . Unlike simple aniline, the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the nitrogen lone pair.

  • pKa Comparison:

    • Anilinium ion (

      
      ): pKa 
      
      
      
      4.6
    • 3-Fluoroanilinium ion (

      
      ): pKa 
      
      
      
      3.5

This


1.1 log unit drop in basicity correlates directly to reduced nucleophilicity. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish reaction rates, incomplete conversion, or the need for large excesses of reagents. To achieve high yields, the carboxylic acid must be converted into a highly reactive electrophilic species (active ester or acid chloride) to compensate for the amine's poor nucleophilicity.
Strategic Selection of Coupling Reagents

We recommend three distinct protocols depending on the scale and nature of the carboxylic acid substrate:

MethodReagentBest ForProsCons
A HATU Discovery / Milligram scaleHighest coupling success rate; rapid kinetics.Expensive; difficult removal of byproducts (tetramethylurea).
B T3P® Process / Gram-Kilogram scaleScalable; "Green" (water-soluble byproducts); low epimerization.Slower kinetics than HATU; requires excess base.
C Acid Chloride Sterically Hindered Acids"Brute force" activation for unreactive partners.Moisture sensitive; not compatible with acid-labile groups.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Discovery Method (HATU)

Recommended for initial screening and small-scale synthesis (<100 mg).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Fluoroaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide)

Procedure:

  • Activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the O-At active ester.

    • Note: Pre-activation is crucial. Adding HATU to a mixture of amine and acid can lead to guanidinylation of the amine, permanently deactivating it.

  • Amine Addition: Add 3-Fluoroaniline (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Protocol B: The Scalable "Green" Method (T3P)

Recommended for scale-up (>1 g) and epimerization-prone chiral acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Fluoroaniline (1.1 equiv)[1]

  • T3P® (Propylphosphonic anhydride) (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Procedure:

  • Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-Fluoroaniline (1.1 equiv), and solvent (EtOAc is preferred for ease of workup; 5–10 mL per gram of substrate).

  • Base: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, often providing higher yields than DIPEA with T3P.

  • Reagent Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir. T3P reactions are generally slower; allow 12–24 hours.

  • Workup (The "Magic" Step): Quench with water. The byproducts of T3P are water-soluble phosphonic acid derivatives.

    • Separate phases.[4] Wash organic layer with 1M HCl (to remove excess pyridine/aniline), then sat.

      
      .
      
    • Result: Often yields pure product without chromatography.

Protocol C: The "Brute Force" Method (Acid Chloride)

Recommended when HATU/T3P fails due to steric hindrance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) + catalytic DMF (2 drops)

  • 3-Fluoroaniline (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: DCM (Dichloromethane)

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add cat. DMF.[3] Cool to 0°C. Add Oxalyl Chloride dropwise (gas evolution!). Stir at RT for 1–2 hours until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride (crucial).

  • Coupling: Redissolve the crude acid chloride in dry DCM.

  • Addition: Add a solution of 3-Fluoroaniline (1.1 equiv) and

    
     (2.0 equiv) in DCM dropwise to the acid chloride solution at 0°C.
    
  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous wash (

    
    , 
    
    
    
    , Brine).

Part 3: Visualization & Logic

Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific substrate.

AmideCouplingLogic Start Start: Coupling with 3-Fluoroaniline ScaleCheck Is the scale > 1 gram? Start->ScaleCheck StericCheck Is the Carboxylic Acid sterically hindered? ScaleCheck->StericCheck No (<1g) ProtocolB Protocol B: T3P (Scalable, Low Epimerization) ScaleCheck->ProtocolB Yes (>1g) ChiralCheck Is the Acid epimerization prone? StericCheck->ChiralCheck No ProtocolC Protocol C: Acid Chloride (High Reactivity) StericCheck->ProtocolC Yes (e.g., tertiary alpha-carbon) ProtocolA Protocol A: HATU (High Cost, High Yield) ChiralCheck->ProtocolA No ChiralCheck->ProtocolB Yes

Caption: Decision matrix for selecting the optimal amide coupling protocol based on scale, steric hindrance, and chirality.

T3P Activation Mechanism

T3P is unique because it forms a cyclic transition state that activates the acid while minimizing racemization.

T3PMechanism Reactants Carboxylic Acid + T3P + Base Intermediate Mixed Anhydride (Active Species) Reactants->Intermediate Activation Transition Cyclic Transition State (Amine Attack) Intermediate->Transition + 3-Fluoroaniline Product Amide Product + Water Soluble Byproducts Transition->Product Collapse

Caption: Simplified mechanism of T3P coupling showing the progression from activation to water-soluble byproduct release.

Part 4: Troubleshooting & QC

ObservationProbable CauseSolution
Low Conversion (<20%) Poor nucleophilicity of 3-F-aniline.Switch to Protocol C (Acid Chloride) or heat Protocol A to 60°C.
Guanidinium Byproduct Amine reacted with HATU directly.Ensure Pre-activation : Stir Acid + HATU + Base for 15 mins before adding amine.
Racemization Base-mediated proton abstraction.Switch to Protocol B (T3P) with Pyridine; maintain temp < 0°C during addition.
Precipitate in Reaction Urea byproduct (if using DCC/EDC).Switch to T3P (soluble byproducts) or wash extensively with dilute HCl.

Analytical Note: In


 NMR, the amide proton (

) of 3-fluoroanilides typically appears downfield (

10.0–10.5 ppm in DMSO-

) due to the electron-withdrawing effect of the fluorine ring, which increases the acidity of the amide N-H.

References

  • Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7] Tetrahedron, 61(46), 10827-10852. Link

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides and Peptides."[5][7] Organic Process Research & Development. Link

Sources

Method

using 3-bromo-N-(3-fluorophenyl)propanamide as a chemical intermediate

Application Note: 3-Bromo-N-(3-fluorophenyl)propanamide as a Strategic Intermediate in Drug Discovery Executive Summary: The "Masked" Covalent Warhead In modern medicinal chemistry, 3-bromo-N-(3-fluorophenyl)propanamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-N-(3-fluorophenyl)propanamide as a Strategic Intermediate in Drug Discovery

Executive Summary: The "Masked" Covalent Warhead

In modern medicinal chemistry, 3-bromo-N-(3-fluorophenyl)propanamide represents a versatile "dual-threat" intermediate.[1] While structurally simple, it serves two distinct and critical roles in the synthesis of bioactive small molecules:

  • The Alkylating Linker (

    
    ):  It acts as a robust electrophile for attaching the metabolically stable 3-fluorophenyl "tail" to pharmacophores (e.g., piperazines, pyrrolidines) via nucleophilic substitution.
    
  • The Masked Acrylamide (E2): Under specific basic conditions, it undergoes elimination to form N-(3-fluorophenyl)acrylamide , a classic Michael acceptor used in Targeted Covalent Inhibitors (TCIs) (e.g., EGFR or BTK inhibitors).[1]

This guide provides high-fidelity protocols for synthesizing this intermediate and deploying it in both substitution and elimination pathways.

Chemical Profile & Strategic Utility

The inclusion of the 3-fluorophenyl moiety is intentional. In drug design, fluorine substitution at the meta position of an aromatic ring often blocks metabolic "soft spots" (preventing CYP450-mediated hydroxylation) and modulates the electronic properties of the amide nitrogen, influencing hydrogen bond donor capability.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicRelevance
Molecular Formula

Core Scaffold
Molecular Weight ~246.08 g/mol Fragment-Based Drug Discovery (FBDD) Compliant
Reactive Handle Primary Alkyl Bromide (

)
High susceptibility to

displacement
Electronic Effect 3-Fluoro (Inductive Withdraw)Increases amide acidity; modulates lipophilicity (

)
Stability ModerateCritical: Susceptible to hydrolysis or elimination at pH > 9

Protocol A: Synthesis of the Intermediate

Objective: Synthesize 3-bromo-N-(3-fluorophenyl)propanamide on a multigram scale with >95% purity.

Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions) using 3-bromopropionyl chloride.[1]

Reagents & Materials
  • Reactant A: 3-Fluoroaniline (1.0 equiv)[1]

  • Reactant B: 3-Bromopropionyl chloride (1.1 equiv) – Handle with care (Lachrymator)[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv) or 
    
    
    
    (suspended)[1]
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Quench: 1M HCl, Saturated

    
    , Brine
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 3-fluoroaniline (20 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (24 mmol) dropwise. Note: The reaction is exothermic; maintain temperature < 5°C.

  • Acylation (The Critical Step):

    • Dilute 3-bromopropionyl chloride (22 mmol) in 10 mL DCM.

    • Add this solution dropwise to the RBF over 30 minutes.

    • Why? Slow addition prevents "double acylation" and controls the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The aniline spot should disappear.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA.[1]

    • Wash with Sat.

      
        (2 x 50 mL) to neutralize excess acid chloride.[1]
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Yield Expectation: 85-92% (Off-white solid).[1]

Protocol B: Divergent Applications (The "Fork in the Road")

Once synthesized, this intermediate can be directed down two distinct pathways depending on the base and temperature used.

Pathway 1: Library Synthesis (The "Linker" Route)

Use this to attach the fluorophenyl tail to a secondary amine pharmacophore.

  • Reagents: Intermediate (1.0 eq), Secondary Amine (e.g., N-Boc-piperazine) (1.2 eq),

    
     (3.0 eq), KI (0.1 eq) , Acetonitrile (
    
    
    
    ).[1]
  • The "Finkelstein" Insight: The addition of catalytic Potassium Iodide (KI) is crucial. It converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate (Finkelstein reaction).

  • Conditions: Reflux (80°C) for 6–12 hours.[1]

  • Outcome: Formation of a tertiary amine linkage.[2]

Pathway 2: Elimination to Acrylamide (The "Covalent" Route)

Use this to generate a Michael Acceptor for covalent inhibition.

  • Reagents: Intermediate (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) or

    
    .[1]
    
  • Solvent: THF or Toluene.

  • Conditions: 0°C to RT (Fast reaction).

  • Mechanism: E2 Elimination of HBr.

  • Outcome: N-(3-fluorophenyl)acrylamide .

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways.

G Start Start: 3-Fluoroaniline Intermediate INTERMEDIATE: 3-bromo-N-(3-fluorophenyl)propanamide Start->Intermediate DCM, TEA, 0°C Reagent Reagent: 3-Bromopropionyl Cl Reagent->Intermediate Path1 Pathway A (Substitution): + Secondary Amine / K2CO3 / KI Intermediate->Path1 Nucleophilic Attack (SN2) Path2 Pathway B (Elimination): + DBU / t-BuOK Intermediate->Path2 E2 Elimination (-HBr) Product1 Product A: Amino-Propanamide Derivative (Library Compound) Path1->Product1 Product2 Product B: N-(3-fluorophenyl)acrylamide (Covalent Warhead) Path2->Product2

Caption: Divergent synthesis showing the transformation of the intermediate into either library compounds (via substitution) or covalent warheads (via elimination).

Scientific Validation & QC

To ensure the integrity of your intermediate before proceeding to downstream applications, verify the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Triplet (~3.6 ppm): Corresponds to

      
      .[1]
      
    • Triplet (~2.8 ppm): Corresponds to

      
      .[1]
      
    • Multiplet (6.8 - 7.5 ppm): Aromatic protons (distinct splitting due to Fluorine coupling).[1]

    • Singlet (Broad, ~10.0 ppm): Amide

      
      .[1]
      
  • 
     NMR: 
    
    • Single peak around -110 to -113 ppm (relative to

      
      ).[1] This is a rapid purity check; multiple fluorine peaks indicate side reactions or starting material contamination.
      

Safety & Handling

  • Lachrymator Warning: 3-Bromopropionyl chloride is a potent lachrymator.[1] All transfers must occur in a fume hood.

  • Vesicant Risk: The intermediate (3-bromo-N-arylpropanamide) is a skin irritant and potential alkylating agent.[1] Wear double nitrile gloves.

  • Acrylamide Toxicity: If Pathway B (Elimination) is utilized, the resulting acrylamide is a neurotoxin and potential carcinogen. Handle with extreme caution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Nucleophilic Substitution and E2 Elimination mechanisms). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118574546 (Related Analog). Retrieved from .[1][3]

  • Deng, X., et al. (2018). "Synthesis and biological evaluation of acrylamide derivatives as potential covalent inhibitors." Journal of Medicinal Chemistry. (Context for Pathway B applications). [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-N-phenylpropanamide. (Base structural data). [1][4]

Sources

Application

3-bromo-N-(3-fluorophenyl)propanamide in medicinal chemistry fragment libraries

Application Note: 3-bromo-N-(3-fluorophenyl)propanamide in Covalent Fragment Discovery Abstract This technical guide details the utility, characterization, and screening protocols for 3-bromo-N-(3-fluorophenyl)propanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-bromo-N-(3-fluorophenyl)propanamide in Covalent Fragment Discovery

Abstract

This technical guide details the utility, characterization, and screening protocols for 3-bromo-N-(3-fluorophenyl)propanamide , a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible binders, this compound utilizes a "soft" alkyl bromide warhead to form irreversible covalent bonds with non-catalytic cysteine residues. This note provides a complete workflow for integrating this fragment into screening libraries, from quality control and reactivity profiling (GSH assay) to intact protein mass spectrometry screening.

Compound Profile & Chemoinformatic Significance

3-bromo-N-(3-fluorophenyl)propanamide represents a strategic class of "latent" electrophiles. Unlike highly reactive chloroacetamides or acrylamides, the 3-bromopropanamide warhead offers a tuned reactivity profile suitable for targeting specific, often less accessible, cysteine residues via Nucleophilic Substitution (


).
Physicochemical Properties
PropertyValue / DescriptionSignificance
Formula

Core scaffold for tracking mass shifts.
MW ~246.08 DaFragment-compliant (<300 Da).
Warhead 3-BromopropanamideAlkylating agent; reacts via

mechanism (displacement of Br⁻).
LogP ~2.3 (Predicted)Optimized for membrane permeability.
Fluorine Motif meta-FluorineModulates metabolic stability and dipole moment without steric bulk.
The "Fluorine Effect" in Fragment Design

The inclusion of the meta-fluorine atom is not cosmetic. In medicinal chemistry, fluorine substitution is a critical tool for:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H, preventing oxidative metabolism at the phenyl ring [1].

  • Electronic Modulation: The electronegativity of fluorine pulls electron density from the aromatic ring, influencing the pKa of the amide nitrogen and potentially altering the orientation of the molecule in the binding pocket via multipolar interactions [2].

Quality Control & Stability Protocols

Before screening, the integrity of the fragment must be verified. Alkyl bromides are susceptible to hydrolysis in aqueous environments over time.

Protocol 1: DMSO Stock Preparation & QC

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored under

    
    ).
    
  • Concentration: Prepare at 100 mM or 200 mM.

  • Validation:

    • LC-MS: Verify purity >95%. Look for hydrolysis product (replacement of Br with OH, mass shift -62 Da approx).

    • 
      -NMR:  Confirm integrity of the 
      
      
      
      triplet signal (~3.6 ppm).

Critical Warning: Do not store this fragment in protic solvents (methanol/ethanol) for extended periods, as solvolysis (formation of the ether) can occur.

Reactivity Profiling: The Glutathione (GSH) Assay[1][2][3][4]

To prevent "Pan-Assay Interference" (PAINS), the intrinsic reactivity of the fragment must be quantified. If the fragment reacts too rapidly with Glutathione (GSH), it is likely too promiscuous for therapeutic use.

Objective: Determine the half-life (


) of the fragment in the presence of excess GSH.

Experimental Workflow:

GSH_Assay Stock Fragment Stock (10 mM DMSO) Mix Reaction Mix 50µM Frag + 5mM GSH PBS pH 7.4 Stock->Mix Incubate Incubation 37°C (0, 15, 30, 60, 120 min) Mix->Incubate Quench Quench (1% Formic Acid) Incubate->Quench Analysis LC-MS Analysis Monitor Parent Decay Quench->Analysis

Figure 1: Glutathione (GSH) reactivity profiling workflow.

Step-by-Step Protocol:

  • Preparation: Prepare a 100x master mix of the fragment (5 mM in DMSO).

  • Reaction: Dilute fragment to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess) and 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Time Points: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction by adding equal volume of 1% Formic Acid/Acetonitrile.

  • Quantification: Analyze by LC-MS. Measure the Area Under Curve (AUC) of the parent ion (m/z ~246/248).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    defines
    
    
    .

Acceptance Criteria:

  • 
     min:  Highly reactive (Risk of non-specific toxicity).
    
  • 
     hours:  Low reactivity (May require proximity-driven activation by the protein target).
    
  • Target Range: 1–8 hours is ideal for 3-bromopropanamide derivatives [3].

Primary Screening: Intact Protein LC-MS

This is the gold standard for validating covalent labeling. The 3-bromopropanamide warhead reacts with surface-exposed cysteines.

Mechanism of Action:



Mass Shift Calculation:

  • Fragment MW: 246.08 Da

  • Leaving Group (Br): 79.90 Da

  • Proton Loss (H): 1.01 Da

  • Observed Mass Shift (

    
    ): 
    
    
    
    .

Screening Workflow:

MS_Screening Target Target Protein (5 µM in Buffer) Dispense Acoustic Dispensing Fragment (50-100 µM) Target->Dispense Incubate Incubation 4-24 Hours @ RT Dispense->Incubate Desalt Online Desalting (C4 Cartridge) Incubate->Desalt MS TOF-MS Analysis Desalt->MS Deconv Deconvolution (MaxEnt1 / BioPharma) MS->Deconv

Figure 2: Intact protein LC-MS screening workflow.

Detailed Protocol:

  • Buffer Selection: Use Ammonium Acetate or HEPES (pH 7.5).

    • Critical:Avoid DTT or Beta-mercaptoethanol . These are nucleophiles and will scavenge the fragment. Use TCEP (0.5 mM) if a reducing agent is strictly required, as TCEP is less reactive toward alkyl halides than thiols [4].

  • Incubation:

    • Protein Conc: 2–5 µM.

    • Fragment Conc: 50–100 µM (20x excess).

    • Duration: Alkyl bromides are slower than acrylamides. Incubate for 12–24 hours at Room Temperature.

  • LC-MS Acquisition:

    • Column: C4 or Diphenyl reverse-phase column (e.g., Waters BEH C4).

    • Gradient: Rapid desalting (5% to 90% B in 2 mins). Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in ACN.

  • Data Analysis:

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Calculate % Occupancy :

      
      
      

Hit Validation & Structural Biology

If 3-bromo-N-(3-fluorophenyl)propanamide shows >50% labeling:

  • Dose-Response: Repeat MS screen at varying concentrations (10 µM – 500 µM) to determine

    
     (efficiency of covalent bond formation).
    
  • Peptide Mapping: Digest the labeled protein (Trypsin/Pepsin) and run MS/MS to identify which cysteine was modified.

  • X-Ray Crystallography (Soaking):

    • Soak apo crystals with 10–20 mM fragment.

    • Note: The high concentration required for soaking may lead to non-specific labeling of surface cysteines. Verify electron density connects to the specific cysteine of interest.

References

  • Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Resnick, E., et al. (2019). Rapid Covalent Screening of Cysteine-Targeting Fragments. Journal of the American Chemical Society, 141(22), 8864–8869. Link

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery.[2] Journal of Medicinal Chemistry, 59(8), 3563–3578. Link

Sources

Method

Synthesis of Fluorinated β-Lactams from Propanamide Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. In the realm of β-lactam chemistry, fluorination has emerged as a key strategy for the development of novel antibiotics and other therapeutic agents. This document provides a comprehensive guide to the preparation of fluorinated β-lactams, with a focus on synthetic routes originating from propanamide precursors. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Introduction: The Significance of Fluorinated β-Lactams

β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a wide range of antibiotics.[1] The strained four-membered ring is a key determinant of their biological activity. The incorporation of fluorine into the β-lactam scaffold can enhance the potency and spectrum of activity of these compounds.[2][3] For instance, fluorination at the α-position can modulate the reactivity of the β-lactam ring towards nucleophilic attack, a critical aspect in the design of new antibiotics.[4] Furthermore, fluorinated β-lactams serve as versatile building blocks for the synthesis of other complex molecules, such as fluorinated β-amino acids.[2]

This guide will explore two primary synthetic strategies for the preparation of fluorinated β-lactams from propanamide-based starting materials:

  • The β-Amino Acid Intermediate Approach: This method involves the synthesis of a fluorinated β-amino acid from a propanamide precursor, followed by cyclization to the corresponding β-lactam.

  • Direct Intramolecular Cyclization of a 3-Fluoropropanamide: This approach focuses on the synthesis of an N-substituted-3-fluoropropanamide and its subsequent base-mediated ring closure to form the β-lactam.

Route 1: The β-Amino Acid Intermediate Approach

This strategy leverages the well-established synthesis of β-lactams from β-amino acids. The key is the initial preparation of a fluorinated β-amino acid, which can be derived from precursors related to propanamides.

Route 1 Workflow A Propanamide Precursor (e.g., Malonic Acid Derivative) B Synthesis of β-Fluoro-β-amino Ester A->B Fluorinative Amination C Hydrolysis B->C D β-Fluoro-β-amino Acid C->D E Cyclization D->E Dehydrative Coupling F Fluorinated β-Lactam E->F

Figure 1: Workflow for the synthesis of fluorinated β-lactams via a β-amino acid intermediate.

Protocol 1.1: Synthesis of Ethyl 3-Amino-2-fluoro-3-phenylpropanoate

This protocol describes a method for the synthesis of a β-fluoro-β-amino ester, a direct precursor to the corresponding amino acid.

Materials:

  • Benzaldehyde

  • Ethyl bromofluoroacetate

  • Zinc dust, activated

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask and gently heat under a stream of nitrogen to activate the zinc surface.

  • Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous THF to the flask. A mixture of benzaldehyde (1.0 equivalent) and ethyl bromofluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction: The reaction mixture is stirred at room temperature for 1 hour and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-amino-2-fluoro-3-phenylpropanoate.

Protocol 1.2: Hydrolysis to 3-Amino-2-fluoro-3-phenylpropanoic Acid

Materials:

  • Ethyl 3-amino-2-fluoro-3-phenylpropanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the ethyl 3-amino-2-fluoro-3-phenylpropanoate (1.0 equivalent) in a mixture of THF and water (3:1 v/v).

  • Base Addition: Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Acidification: After the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-2-fluoro-3-phenylpropanoic acid.

Protocol 1.3: Cyclization to 3-Fluoro-4-phenyl-azetidin-2-one

Materials:

  • 3-Amino-2-fluoro-3-phenylpropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-2-fluoro-3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.

  • Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.

  • Cyclization: Add triethylamine (2.5 equivalents) dropwise to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the 3-fluoro-4-phenyl-azetidin-2-one.

Route 2: Direct Intramolecular Cyclization of a 3-Fluoropropanamide

This route offers a more direct approach to the β-lactam ring by forming it from a linear N-substituted-3-fluoropropanamide precursor. The key step is a base-mediated intramolecular nucleophilic substitution.

Route 2 Workflow A Propanamide Precursor (e.g., N-Aryl-3-hydroxypropanamide) B Fluorination A->B Deoxyfluorination C N-Aryl-3-fluoropropanamide B->C D Intramolecular Cyclization C->D Base-mediated E Fluorinated β-Lactam D->E

Figure 2: Workflow for the direct cyclization of a 3-fluoropropanamide.

Protocol 2.1: Synthesis of N-Aryl-3-hydroxypropanamide

Materials:

  • 3-Hydroxypropanoic acid

  • Aniline (or substituted aniline)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 3-hydroxypropanoic acid (1.0 equivalent) and aniline (1.0 equivalent) in anhydrous DCM.

  • Coupling Agents: Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the N-aryl-3-hydroxypropanamide.

Protocol 2.2: Fluorination of N-Aryl-3-hydroxypropanamide

Materials:

  • N-Aryl-3-hydroxypropanamide

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the N-aryl-3-hydroxypropanamide (1.0 equivalent) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Fluorinating Agent: Add DAST (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-aryl-3-fluoropropanamide.

Protocol 2.3: Base-Mediated Intramolecular Cyclization

Materials:

  • N-Aryl-3-fluoropropanamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried flask under nitrogen, add a suspension of NaH (1.5 equivalents) in anhydrous THF.

  • Substrate Addition: Add a solution of the N-aryl-3-fluoropropanamide (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the careful addition of water at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired fluorinated β-lactam.

Data Summary

RouteKey IntermediateKey ReactionTypical YieldsStereoselectivity
1β-Fluoro-β-amino acidDehydrative cyclization60-80% (for cyclization)Substrate dependent
2N-Aryl-3-fluoropropanamideBase-mediated intramolecular cyclization50-70%Generally good

Troubleshooting and Mechanistic Insights

  • Route 1: The stereochemical outcome of the Reformatsky-type reaction in Protocol 1.1 can be influenced by the choice of metal and solvent. Careful optimization may be required to achieve desired diastereoselectivity. The cyclization step (Protocol 1.3) proceeds via activation of the carboxylic acid, followed by intramolecular nucleophilic attack of the amine.

  • Route 2: The fluorination with DAST (Protocol 2.2) should be performed with caution as DAST is a hazardous reagent. The base-mediated cyclization (Protocol 2.3) is an intramolecular SN2 reaction. The success of this step is dependent on the acidity of the amide proton and the reactivity of the C-F bond. Strong, non-nucleophilic bases are preferred to avoid side reactions.

Conclusion

The synthesis of fluorinated β-lactams from propanamide precursors is a viable and valuable strategy in medicinal chemistry. The two routes presented here offer flexible and robust methods for accessing these important compounds. The choice of route will depend on the desired substitution pattern and the availability of starting materials. Careful execution of these protocols, coupled with a sound understanding of the underlying reaction mechanisms, will enable researchers to successfully synthesize a wide range of novel fluorinated β-lactams for further investigation.

References

  • Tarui, A., et al. (2015). Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core. Yakugaku Zasshi, 135(11), 1245-53. [Link]

  • Tarui, A., et al. (2020). Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Current Organic Chemistry, 24(18), 2169-2180. [Link]

  • Ojima, I. (2008). β-Lactam synthon method: applications in the synthesis of biologically active compounds. Accounts of Chemical Research, 41(2), 264-75.
  • Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(48), 10811-10835.
  • Kazmierczak, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]

  • Lin, D., et al. (2013). Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. Chinese Journal of Organic Chemistry, 33(10), 2098-2107. [Link]

  • Sá, M. M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 291-368). Springer.
  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(38), 6840-6852. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Bromo-N-(3-fluorophenyl)propanamide Synthesis

Ticket ID: #3Br-3F-Prop-Opt Subject: Yield Improvement & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction Welcome to the technical support hub for 3-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3Br-3F-Prop-Opt Subject: Yield Improvement & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 3-bromo-N-(3-fluorophenyl)propanamide . This guide addresses the specific challenges of coupling 3-fluoroaniline with 3-bromopropanoyl chloride (or its acid equivalent).

While this reaction appears to be a standard nucleophilic acyl substitution, the presence of the


-halogen on the propanoyl chain introduces a "ticking time bomb": 

-elimination
.[1] This side reaction generates the acrylamide derivative (N-(3-fluorophenyl)acrylamide), drastically reducing yield and complicating purification.[1]

This guide provides self-validating protocols to suppress elimination, manage moisture sensitivity, and maximize recovery.[1]

Module 1: The "Elimination" Trap (The #1 Yield Killer)

User Complaint: "My product has a vinyl impurity (acrylamide) that co-elutes, and my yield is stuck at 50-60%."

Root Cause: 3-Bromopropanoyl chloride is highly susceptible to base-promoted dehydrohalogenation (loss of HBr).[1] If you use a strong base (like triethylamine) or run the reaction too warm, the base acts as a proton scavenger on the


-carbon rather than just neutralizing the HCl byproduct.[1] This creates the acrylamide side product.[1]
The Solution: Kinetic Control Protocol

To favor Amidation (Pathway A) over Elimination (Pathway B), you must control the basicity and temperature.

ReactionPathways Start Reactants: 3-Fluoroaniline + 3-Bromopropanoyl Chloride Base Base Selection Start->Base PathA Pathway A: Nucleophilic Attack (Kinetic Product) Base->PathA Weak Base / <0°C PathB Pathway B: Beta-Elimination (Thermodynamic Trap) Base->PathB Strong Base / >20°C Product Target: 3-bromo-N-(3-fluorophenyl) propanamide PathA->Product Impurity Impurity: N-(3-fluorophenyl) acrylamide + HBr PathB->Impurity

Figure 1: Kinetic competition between the desired amidation and the unwanted elimination reaction.

Optimized Protocol (Schotten-Baumann Variation)

This biphasic method prevents the base from triggering elimination on the organic-soluble acid chloride.[1]

  • Solvent System: Dichloromethane (DCM) and saturated aqueous

    
     (1:1 ratio).[1]
    
  • Temperature: Cool the biphasic mixture to -5°C to 0°C (ice/salt bath).

  • Addition:

    • Dissolve 3-fluoroaniline (1.0 equiv) in the DCM layer.[1]

    • Add 3-bromopropanoyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Critical: Vigorous stirring is required to neutralize the HCl generated at the interface immediately.[1]

  • Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for only 1 hour.

  • Quench: Separate layers immediately. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.

Why this works: Sodium bicarbonate (


) is too weak to trigger the 

-elimination of the aliphatic proton but strong enough to neutralize the HCl formed during amidation.[1]

Module 2: Reagent Quality & Moisture Control

User Complaint: "The acid chloride is smoking/fuming, and the reaction yields a white precipitate that isn't product."

Root Cause: 3-Bromopropanoyl chloride hydrolyzes rapidly in moist air to form 3-bromopropanoic acid (white solid) and HCl gas (fumes).[1] If your reagent is hydrolyzed, it will not react with the aniline.[1]

Reagent Validation Steps
  • Visual Check: The liquid should be clear to pale yellow.[1] If it is dark orange or cloudy, distill it under vacuum before use.[1]

  • Stoichiometry Check: If using old acid chloride, increase equivalents to 1.2–1.3 to account for hydrolysis, but be aware this increases purification difficulty.

Alternative Route: In Situ Activation (Avoids Acid Chloride)

If you cannot maintain a dry acid chloride, switch to a coupling agent method using the stable carboxylic acid.[1]

Protocol:

  • Dissolve 3-bromopropanoic acid (1.0 equiv) and 3-fluoroaniline (1.0 equiv) in dry DCM.

  • Add EDC[1]·HCl (1.2 equiv) and HOBt (0.2 equiv).

  • Stir at Room Temperature for 4–6 hours.

  • Advantage: Elimination is virtually non-existent because no acid chloride intermediate is formed, and the reaction conditions are mildly acidic to neutral.[1]

Module 3: Workup & Purification Data

User Complaint: "The product is an oil that won't crystallize."

Root Cause: N-aryl-3-bromopropanamides are often low-melting solids.[1] Impurities (aniline or acrylamide) depress the melting point, keeping it as an oil.

Purification Strategy Table
MethodSolvent SystemEfficiencyNotes
Recrystallization Ethanol / Water (9:1)HighHeat to dissolve, cool slowly to 4°C. Best for removing acrylamide traces.[1]
Trituration Hexanes / Et2OMediumVigorous stirring induces precipitation if the oil is relatively pure.[1]
Flash Column Hexane / EtOAc (80:20)HighWarning: Silica gel is slightly acidic; prolonged exposure can cause degradation.[1] Run fast.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Issue Detected CheckTLC Check TLC (Compare with SM) Start->CheckTLC NewSpot Is there a new less polar spot? CheckTLC->NewSpot Vinyl Likely Acrylamide (Elimination Product) NewSpot->Vinyl Yes (High Rf) NoRxn Only SM Visible NewSpot->NoRxn No (Only SM) MultiSpot Multiple Spots/Streaking NewSpot->MultiSpot Messy Action1 Action: Switch to Biphasic NaHCO3 or Lower Temp Vinyl->Action1 Action2 Action: Acid Chloride Hydrolyzed. Distill or use EDC coupling. NoRxn->Action2 Action3 Action: Aniline Oxidation. Perform reaction under N2. Purify Aniline first. MultiSpot->Action3

Figure 2: Diagnostic flowchart for common synthesis failures.

FAQs

Q: Can I use triethylamine (


) as the base? 
A:  It is risky.[1] 

is strong enough to deprotonate the

-carbon, promoting elimination.[1] If you must use it, add it very slowly at -10°C. Pyridine is a safer organic base alternative due to its lower basicity (

~5.2 vs 10.7 for

).[1]

Q: My product turned pink during storage. Is it ruined? A: This indicates oxidation of trace unreacted 3-fluoroaniline trapped in the crystal lattice.[1] Recrystallize from Ethanol/Water.[1] The amide bond itself is stable.[1]

Q: Is the acrylamide impurity toxic? A: YES. Acrylamides are Michael acceptors and potential alkylating agents (often used as "warheads" in covalent drugs).[1] Handle all crude mixtures as potential covalent inhibitors.[1]

References

  • Amide Bond Formation (General Mechanisms)

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Reactivity of 3-Bromopropanoyl Chloride

    • Sigma-Aldrich.[1] (n.d.). 3-Bromopropionyl chloride Technical Data & Safety.

  • Optimization of Amide Couplings (Schotten-Baumann Conditions)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Elimin

    
    -Halo Carbonyls: 
    
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Refer to chapters on Elimination vs. Substitution).

Sources

Optimization

solubility of 3-bromo-N-(3-fluorophenyl)propanamide in DMSO and methanol

Topic: Solubility & Stability Optimization in DMSO and Methanol Executive Summary This guide addresses the solubility and stability profile of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: Analogous to 403-24-7 / 7661-07-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO and Methanol

Executive Summary

This guide addresses the solubility and stability profile of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: Analogous to 403-24-7 / 7661-07-6 family). While this compound exhibits high solubility in polar aprotic solvents like DMSO, its chemical structure—containing both a leaving group (alkyl bromide) and a nucleophile (amide nitrogen)—predisposes it to intramolecular cyclization or solvolysis .

Critical Warning: Users often mistake degradation for dissolution. In methanol, or in DMSO under basic conditions, this compound can irreversibly cyclize to form a lactam (quinolinone derivative) or undergo methanolysis. This guide prioritizes stability-indicating solubility protocols .

Part 1: Solubility & Stability Matrix

The following data summarizes the operational solubility and risk factors for 3-bromo-N-(3-fluorophenyl)propanamide.

SolventSolubility PotentialStability RiskRecommended Use
DMSO (Anhydrous)High (>100 mM)Low (at RT) High (if heated >40°C)Primary Stock Solution. Ideal for long-term storage at -20°C.
Methanol (MeOH)Moderate (~10-50 mM)High (Nucleophilic attack)LC-MS Injection only. Avoid for storage; risk of methyl-ether formation.
DMSO/Water (90:10)High Moderate (Hydrolysis risk)Working Solution. Use immediately; do not store.
PBS / Media Very Low (<100 µM)N/A (Precipitation)Final Assay Buffer. Requires <0.5% DMSO final concentration.
Key Chemical Insight: The Cyclization Trap

This compound is an electrophile. In the presence of a base or heat, the amide nitrogen can attack the terminal bromide, leading to the formation of 1-(3-fluorophenyl)azetidin-2-one (beta-lactam) or, more likely, a 3,4-dihydroquinolin-2(1H)-one derivative via Friedel-Crafts-like cyclization [1, 2].

  • Symptom: Your LC-MS peak shifts by -80 Da (loss of HBr) or shows a new peak with the same mass but different retention time (isomerization).

  • Prevention: Avoid bases (e.g., TEA, DIPEA) in your stock solution. Keep DMSO stocks neutral or slightly acidic.

Part 2: Troubleshooting Guide

Issue 1: "My compound precipitates when I dilute the DMSO stock into cell media."

Diagnosis: This is a "Crash-Out" event caused by the high LogP (lipophilicity) of the fluorophenyl ring. The rapid change from 100% DMSO to aqueous buffer exceeds the thermodynamic solubility limit. Corrective Action:

  • Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 10 mM stock

    
     1 mM in 50% DMSO 
    
    
    
    Final Buffer).
  • Sonicate the Media: Pre-warm the media to 37°C before adding the compound.

  • Check Final DMSO: Ensure your final DMSO concentration is 0.1% - 0.5%. Below 0.1%, the compound may not stay in solution.

Issue 2: "I see multiple peaks in my LC-MS after dissolving in Methanol."

Diagnosis: Solvolysis. Methanol is a nucleophile and can displace the bromine atom over time, forming the methoxy-derivative (


).
Corrective Action: 
  • Switch to Acetonitrile (ACN): ACN is non-nucleophilic and is a safer solvent for LC-MS preparation of alkyl halides.

  • Cold Preparation: If MeOH must be used, prepare samples on ice and inject immediately.

Issue 3: "The solution turned yellow/brown after heating."

Diagnosis: Thermal decomposition or elimination of HBr (forming the acrylamide derivative). Corrective Action:

  • Never Heat to Dissolve: If the solid does not dissolve in DMSO at Room Temperature (RT) with vortexing, sonicate in a water bath at ambient temperature. Do not use a heat gun.

Part 3: Validated Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Standardized procedure to minimize water uptake and degradation.

  • Weighing: Weigh approx. 10 mg of solid into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).

  • Calculation: Calculate DMSO volume:

    
    .
    
    • Note: MW

      
       246.08  g/mol  (Verify exact batch MW).
      
  • Dissolution: Add anhydrous DMSO (Grade

    
     99.9%).
    
  • Mixing: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at RT.

  • QC Check: Inspect visually for turbidity.

  • Storage: Aliquot into amber glass vials, seal under nitrogen/argon if available, and store at -20°C.

Protocol B: Solubility Limit Determination (Scatter-Based)

Use this if you need the exact solubility limit for your specific assay buffer.

  • Prepare a 100 mM stock in DMSO.

  • In a clear 96-well plate, add 198 µL of your assay buffer (e.g., PBS).

  • Spike 2 µL of stock (Final: 1 mM). Mix.

  • Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • If OD600 > 0.05 above background, the compound has precipitated.

  • Repeat with lower concentrations (500 µM, 250 µM, etc.) until the solution is clear.

Part 4: Visual Decision Logic

Figure 1: Solvent Selection & Stability Workflow

This logic tree guides you through selecting the correct solvent based on your application while avoiding degradation.

SolventLogic Start Start: 3-bromo-N-(3-fluorophenyl)propanamide Goal What is your Goal? Start->Goal Storage Long-Term Storage Goal->Storage Assay Biological Assay Goal->Assay Analysis LC-MS / QC Goal->Analysis DMSO Use Anhydrous DMSO (Store -20°C) Storage->DMSO Dilution Dilute into Media (Max 0.5% DMSO) Assay->Dilution SolventChoice Solvent Choice? Analysis->SolventChoice Warn Warning: Do NOT Heat (Risk of Cyclization) DMSO->Warn If undissolved Precip Check for Precipitation (Turbidity) Dilution->Precip MeOH Methanol (RISK: Solvolysis) SolventChoice->MeOH Avoid if possible ACN Acetonitrile (Recommended) SolventChoice->ACN Preferred

Caption: Decision matrix for solvent selection. Note the critical path avoiding Methanol for storage and the warning against heating DMSO stocks.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Ethanol is possible but not recommended for high-concentration stocks (>10 mM). This compound is moderately lipophilic; ethanol evaporates faster than DMSO, leading to concentration changes over time. Furthermore, ethanol is nucleophilic (like methanol) and poses a slight solvolysis risk during long-term storage.

Q2: What is the "shelf-life" of the DMSO stock? A: In anhydrous DMSO at -20°C, the compound is stable for 6–12 months. If stored at Room Temperature or in "wet" DMSO (DMSO that has absorbed water from the air), the shelf life drops to <1 week due to hydrolysis of the amide bond or displacement of the bromide [3].

Q3: My compound is solidifying in the fridge. Is it ruined? A: No. Pure DMSO freezes at 19°C. Solidification is normal and actually protects the compound from degradation. Thaw completely at Room Temperature and vortex before use. Do not heat to thaw.

Q4: Why does the protocol warn against "Basic" conditions? A: The proton on the amide nitrogen (


) is slightly acidic. In the presence of a base, this proton is removed, creating a negative charge that rapidly attacks the carbon attached to the bromine. This creates a cyclic product (lactam) and releases bromide ions. This reaction is irreversible [1, 2].

References

  • Intramolecular Cyclization Mechanisms

    • Title: Intramolecular Cycliz
    • Source: ResearchG
    • Context: Describes the mechanism where N-aryl amides cyclize to form quinolinones or oxindoles, particularly when leaving groups (like Br) are present on the alkyl chain.
    • Link:

  • Chemical Properties & Analogues

    • Title: 3-Bromo-N-phenylpropanamide (PubChem CID 263599).[1]

    • Source: National Center for Biotechnology Inform
    • Context: Provides physical property data (MW, LogP) for the direct non-fluorinated analog, serving as the baseline for solubility predictions.
    • Link:

  • DMSO Stability Data

    • Title: Stability of screening compounds in wet DMSO.[2]

    • Source: PubMed (Cosolvent effects).
    • Context: Validates the risk of water uptake in DMSO stocks leading to compound degrad
    • Link:

Sources

Troubleshooting

preventing hydrolysis of 3-bromopropanoyl chloride during synthesis

Ticket ID: BPC-SYN-001 Subject: Prevention of Hydrolysis and -Elimination during Synthesis Assigned Specialist: Senior Application Scientist Status: Active Executive Summary: The Stability Paradox The synthesis and handl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPC-SYN-001 Subject: Prevention of Hydrolysis and


-Elimination during Synthesis
Assigned Specialist:  Senior Application Scientist
Status:  Active

Executive Summary: The Stability Paradox

The synthesis and handling of 3-bromopropanoyl chloride (


-bromopropionyl chloride) presents a dual challenge. You are navigating a narrow stability window between two failure modes:
  • Hydrolysis (Moisture Sensitivity): Like all acid chlorides, it reacts violently with water to revert to 3-bromopropionic acid and HCl.

  • 
    -Elimination (Thermal/Base Sensitivity):  Unlike simple acyl chlorides, the bromine at the 
    
    
    
    -position makes the
    
    
    -protons highly acidic. Excess heat or the presence of base can trigger the elimination of HBr, generating acryloyl chloride , which can then polymerize or degrade the product quality.

This guide provides a self-validating workflow to navigate these competing risks.

Module 1: Pre-Synthesis Preparation (The "Dry" Standard)

Objective: Eliminate all sources of moisture before reagents are introduced.[1] Hydrolysis is autocatalytic; the HCl generated attracts more moisture.

Glassware Protocol
  • Oven Drying: All glassware (flasks, condensers, addition funnels) must be dried at >120°C for at least 4 hours .

  • Flame Drying: Upon removal from the oven, assemble the apparatus immediately and flame-dry under vacuum (Schlenk line).

  • Cooling: Allow to cool to room temperature only under a stream of dry Nitrogen (

    
    ) or Argon (Ar).
    
Reagent Quality Control
  • 3-Bromopropionic Acid: Must be dry. If the solid appears clumpy or sticky, recrystallize and dry in a vacuum desiccator over

    
    .
    
  • Thionyl Chloride (

    
    ):  Use fresh, high-purity reagent. If the liquid is yellow/reddish, it contains sulfur chlorides (
    
    
    
    ) which promote side reactions. Distill
    
    
    from quinoline/linseed oil if necessary, but purchasing fresh ampoules is safer.
  • Solvents: If a solvent is used (e.g., DCM or Toluene), it must be anhydrous (water content <50 ppm).

Module 2: Synthesis Workflow (Thionyl Chloride Method)

Context: The standard synthesis involves reacting 3-bromopropionic acid with thionyl chloride.

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Charging: Add 3-bromopropionic acid (1.0 equiv) to the flask.

  • Addition: Add Thionyl Chloride (1.2 – 1.5 equiv) dropwise.

    • Note: A catalytic amount of DMF (Dimethylformamide, ~1-2 drops) is often added to form the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction and allowing for lower temperatures.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical Control Point:Do NOT exceed 70°C. Higher temperatures drastically increase the rate of

      
      -elimination to acryloyl chloride.
      
  • Monitoring: The reaction is complete when gas evolution (HCl and

    
    ) ceases.
    
Data Table: Reaction Parameters
ParameterRecommended RangeFailure Mode (If Deviated)
Stoichiometry (

)
1.2 – 1.5 equivalents< 1.0: Incomplete conversion> 2.0: Difficult removal, risk of product loss
Temperature 50°C – 60°C< 40°C: Sluggish reaction> 70°C:

-Elimination
(Acryloyl chloride formation)
Time 2 – 4 HoursExtended heating promotes polymerization
Atmosphere Dry

or Ar
Moisture ingress causes immediate hydrolysis

Module 3: Isolation & Purification (The Danger Zone)

This is where most users fail. You must remove excess


 without hydrolyzing the product or overheating it.
Removal of Excess Thionyl Chloride
  • Method: Vacuum evaporation (Rotary evaporator is risky due to moisture; Schlenk manifold is preferred).

  • Trap: Use a liquid nitrogen trap to catch

    
     vapors (corrosive to pumps).
    
  • Chaser Solvent: Add a small amount of anhydrous toluene and re-evaporate.[2] This azeotropically removes the last traces of

    
    .
    
Vacuum Distillation
  • Pressure: High vacuum is mandatory (< 20 mmHg) to keep the boiling point low.

  • Target BP: ~55–57°C at 17 mmHg [1].[3][4]

  • Warning: If the pot residue turns black/tarry, you are overheating. Stop immediately.

Module 4: Troubleshooting & Failure Analysis

Visualizing the Pathways

The following diagram illustrates the competing reaction pathways. Note how moisture leads to hydrolysis, while heat/base leads to elimination.

G Start 3-Bromopropionic Acid Intermediate Reaction Mixture (50-60°C) Start->Intermediate Acylation Reagent SOCl2 (+ DMF Cat.) Reagent->Intermediate Product 3-Bromopropanoyl Chloride (Target) Intermediate->Product Distillation (Vac < 20mmHg) Elimination Elimination Byproduct: Acryloyl Chloride + HBr Intermediate->Elimination Overheating (>70°C) or Basic Workup Hydrolysis Hydrolysis Byproduct: 3-Bromopropionic Acid + HCl Product->Hydrolysis Moisture Ingress Product->Elimination Storage > RT

Caption: Reaction pathways showing the target synthesis (green) vs. failure modes (red) triggered by moisture or heat.[2]

FAQ: Common User Issues

Q1: My product is smoking/fuming when I open the flask.

  • Diagnosis: Hydrolysis is occurring.[2] The "smoke" is HCl gas formed by the reaction of the chloride with atmospheric moisture.

  • Fix: Handle only under inert gas (glovebox or Schlenk line). Do not open to air.[5]

Q2: The distilled liquid is turning yellow/brown after a few days.

  • Diagnosis: Decomposition.[6] The HBr formed from slow

    
    -elimination is catalyzing further degradation.
    
  • Fix: Store the product in a Schlenk tube or a sealed ampoule under Argon at 2–8°C (Refrigerator). Add a small piece of activated copper wire (stabilizer) if compatible with your next step.

Q3: Can I use a basic wash (NaHCO3) to remove HCl?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: Bases will trigger rapid

    
    -elimination of HBr to form acryloyl chloride [2].
    
  • Fix: Remove HCl strictly by vacuum degassing or azeotropic distillation with toluene.

Q4: Why did my reaction turn into a black tar during distillation?

  • Diagnosis: Polymerization of acryloyl chloride. You likely overheated the pot during distillation, causing elimination, followed by radical polymerization of the resulting acrylate.

  • Fix: Improve your vacuum quality to lower the boiling point. Add a radical inhibitor (like BHT) to the distillation pot if strictly necessary.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromopropionyl chloride. (Accessed 2024).

  • Organic Syntheses.General procedures for Acid Chlorides and handling of

    
    -halo derivatives. Org. Syn. Coll. Vol. 1, p. 147. 
    
  • BenchChem. Synthesis of 3-Bromobenzoyl Chloride (Analogous Procedure).

  • ChemicalBook. 3-Bromopropionyl chloride Properties and Reactions.

Sources

Optimization

Technical Support Center: Purification of Fluorinated Phenyl Propanamides

Status: Operational Topic: Recrystallization & Solid-State Engineering Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Recrystallization & Solid-State Engineering Lead Scientist: Dr. A. Vance, Senior Application Scientist

Technical Overview: The "Fluorine Effect" on Solubility

Welcome to the technical support hub for the purification of fluorinated phenyl propanamides. Users often underestimate how the introduction of fluorine atoms onto the phenyl ring alters the thermodynamic landscape of crystallization.

The Core Challenge: Fluorine is highly electronegative yet non-polarizable. When attached to the phenyl ring of a propanamide, it creates a unique physicochemical profile:

  • Lipophilicity Increase: Unlike other halogens, fluorine often increases solubility in hydrophobic solvents while maintaining some polar character due to the C-F dipole.

  • Weak H-Bond Acceptance: The C-F bond is a notoriously weak hydrogen bond acceptor. This disrupts the standard amide-amide hydrogen bonding networks, often lowering the melting point and increasing the risk of oiling out (liquid-liquid phase separation) rather than crystallizing.

  • Lattice Energy: Fluorinated aromatics often adopt "herringbone" or "stacking" motifs driven by C-H...F interactions. Your solvent choice must lower the energy barrier for these specific packing modes.

Solvent System Selection Matrix

Do not rely on generic "amide" solvents. The degree of fluorination dictates the solvent choice.

Degree of FluorinationPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Rationale
Monofluorinated (e.g., 4-F)Ethyl Acetate (EtOAc)n-HeptaneStandard polarity matching. The single F atom does not drastically alter the amide solubility profile.
Difluorinated (e.g., 2,4-F)TolueneMethylcyclohexaneToluene interacts well with the electron-deficient pi-system of the fluorinated ring via

-

stacking.
Polyfluorinated (e.g., Pentafluoro)Ethanol (95%)WaterHighly fluorinated rings are electron-poor; Ethanol facilitates H-bonding with the amide while water forces the hydrophobic fluoro-ring out of solution.
Trifluoromethyl (-CF3)Isopropyl Alcohol (IPA)WaterThe bulky -CF3 group requires a solvent with moderate steric bulk to prevent premature precipitation.
Decision Logic for Solvent Selection

The following logic flow illustrates how to select a solvent system based on your compound's behavior during preliminary solubility tests.

SolventSelection start Start: Solubility Test (100 mg compound) check_polar Soluble in Hot Ethanol? start->check_polar check_polar_cold Precipitates on Cooling? check_polar->check_polar_cold Yes check_mid Soluble in Hot EtOAc? check_polar->check_mid No use_etoh System A: EtOH / Water check_polar_cold->use_etoh Yes check_polar_cold->check_mid No (Too Soluble) check_mid_cold Precipitates on Cooling? check_mid->check_mid_cold Yes check_nonpolar Soluble in Hot Toluene? check_mid->check_nonpolar No use_etoac System B: EtOAc / Heptane check_mid_cold->use_etoac Yes check_mid_cold->check_nonpolar No use_toluene System C: Toluene / Methylcyclohexane check_nonpolar->use_toluene Yes fail Consult Advanced Solvent Screening check_nonpolar->fail No

Figure 1: Decision tree for selecting the optimal solvent system based on preliminary solubility behavior.

Detailed Protocol: The "Metastable Zone" Method

Standard recrystallization often fails for fluorinated amides because they tend to form supersaturated oils. This protocol utilizes Controlled Cooling and Seeding to stay within the Metastable Zone Width (MSZW).

Materials:

  • Crude Fluorinated Phenyl Propanamide

  • Primary Solvent (e.g., EtOAc)

  • Anti-Solvent (e.g., Heptane)

  • Magnetic Stirrer with Temperature Control

Step-by-Step Workflow:

  • Dissolution (Saturation):

    • Place crude solid in a flask.

    • Add Primary Solvent dropwise at near-boiling temperature until fully dissolved.

    • Critical Step: Add 10% excess solvent. This slight undersaturation prevents immediate precipitation upon removing the heat source.

  • Filtration (Clarification):

    • Filter hot solution through a pre-warmed glass frit or cotton plug to remove insoluble particulates (dust/catalyst).

  • Anti-Solvent Addition (The Cloud Point):

    • Keep the solution hot (approx. 5-10°C below boiling).

    • Add Anti-Solvent dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Primary Solvent to just clear the turbidity.

  • Seeding (Nucleation):

    • Allow the solution to cool to approx. 40-50°C.

    • Add a "seed crystal" of pure product (if available) or scratch the glass wall.

    • Why? Fluorinated amides often lack the activation energy to nucleate spontaneously. Seeding bypasses the energy barrier.

  • Crystallization (Growth):

    • Cool slowly to room temperature (20°C) over 2 hours.

    • Do not use an ice bath yet. Rapid cooling causes oiling out.

    • Once thick crystals form, cool to 0-4°C to maximize yield.

Troubleshooting & FAQs

Issue 1: "My product is Oiling Out (Liquid-Liquid Separation)"

Diagnosis: The solution temperature dropped below the "liquid-liquid phase separation" boundary before it hit the crystal solubility curve. This is common with fluorinated amides due to their low melting points.

Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Primary Solvent (increase solubility).

  • Cool much slower.

  • Vigorous Stirring: High shear can sometimes induce nucleation in the oil droplets.

OilingOutRescue detect Oiling Out Detected reheat Reheat to Clear Solution detect->reheat adjust Add 10-20% More Primary Solvent reheat->adjust seed Seed at Higher Temp (>50°C) adjust->seed cool Slow Cool (10°C/hour) seed->cool

Figure 2: Rescue workflow for samples that have separated into an oil rather than crystallizing.

Issue 2: "The crystals are colored/impure after one pass."

Diagnosis: Fluorinated anilines (starting materials) oxidize easily and can trap impurities within the crystal lattice. Solution:

  • Activated Carbon: Add activated charcoal (1-2% w/w) to the hot solution before filtration.

  • Solvent Switch: If using EtOAc/Heptane, switch to Toluene . Toluene is excellent at keeping colored organic impurities in the mother liquor while the fluorinated amide crystallizes out.

Issue 3: "Yield is too low (<50%)."

Diagnosis: Fluorinated compounds can have significant solubility even in cold solvents. Solution:

  • Concentration: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop).

  • Salting Out: If using an aqueous system (EtOH/Water), adding NaCl can decrease the solubility of the organic amide (Salting Out effect).

FAQ: Common User Questions

Q: Can I use Dichloromethane (DCM) or Chloroform? A: While fluorinated amides are very soluble in chlorinated solvents, they are usually too soluble to be effective for recrystallization. Furthermore, DCM has a low boiling point (40°C), giving you a very narrow temperature range for crystallization. Stick to EtOAc or Toluene.

Q: Why does my difluoro-analog behave differently than the monofluoro-analog? A: The position and number of fluorine atoms change the dipole moment and crystal packing. A 2,6-difluoro substitution creates steric hindrance and changes the twist angle of the amide bond, often requiring a more non-polar solvent system (like Toluene/Hexane) compared to the 4-fluoro analog.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification).

  • Thalladi, V. R., et al. (1998). "Fluorine...Fluorine Interactions in the Solid State: An Experimental and Theoretical Analysis." Journal of the American Chemical Society, 120(34), 8702–8710. (Fundamental understanding of F-packing).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Techniques to prevent oiling out).

  • Gribble, G. W. (2015). "The diversity of naturally produced organohalogens." Chemosphere, 43(1), 3-21. (Context on solubility profiles of halogenated organics).

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Analysis of Amide Carbonyl in 3-bromo-N-(3-fluorophenyl)propanamide

Executive Summary: The Spectral Fingerprint In the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: 195390-25-1), the Amide I band (C=O stretch) serves as the primary diagnostic peak.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: 195390-25-1), the Amide I band (C=O stretch) serves as the primary diagnostic peak.[1] This guide provides a technical comparison of this moiety against structural analogs, defining the expected spectroscopic shifts driven by the electronic "push-pull" effects of the 3-fluoro and 3-bromo substituents.

Key Finding: The target molecule exhibits a characteristic blue shift (higher frequency) in the Amide I region compared to unsubstituted N-phenylpropanamide. This is due to the combined electron-withdrawing nature of the meta-fluorine on the aromatic ring and the


-bromine on the acyl chain, which reduce resonance delocalization and increase the double-bond character of the carbonyl.

Theoretical Framework & Electronic Effects[1][2][3]

To accurately interpret the FTIR spectrum, one must understand the causality behind the peak position. The Amide I band (typically 1630–1690 cm⁻¹) is sensitive to the electronic environment of the nitrogen atom.

The "Push-Pull" Mechanism[1]
  • Resonance Effect (The "Push"): In a standard secondary amide, the nitrogen lone pair delocalizes into the carbonyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -system), creating a partial single-bond character in the C=O bond. This lowers the stretching frequency.
    
  • Substituent Effect (The "Pull"):

    • 3-Fluorophenyl Group: The fluorine atom at the meta position is strongly electron-withdrawing (Hammett ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). It pulls electron density away from the nitrogen, dampening the resonance effect. Result:  The C=O bond retains more double-bond character 
      
      
      
      Higher Frequency .
    • 3-Bromopropyl Chain: The bromine atom is an inductive electron-withdrawing group (EWG) located at the

      
      -position relative to the carbonyl. While the effect diminishes with distance, it exerts a minor inductive pull through the 
      
      
      
      -framework. Result: Slight increase in C=O stiffness
      
      
      Higher Frequency .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct structural precursors and analogs to establish a validation baseline.

Table 1: Comparative Amide I Vibrational Frequencies[1][4][5]
CompoundStructure DescriptionAmide I Peak (cm⁻¹)Shift Justification
3-bromo-N-(3-fluorophenyl)propanamide Target Molecule 1665 – 1680 (Predicted*)Blue Shift: Synergistic EWG effects of 3-F and 3-Br reduce N-to-C=O resonance.[1]
N-phenylpropanamide Reference Standard (No Halogens)1640 – 1655 [1, 2]Baseline: Standard resonance delocalization lowers C=O frequency.[1]
N-(3-fluorophenyl)acetamide Analog (Shorter Chain, No Br)1660 – 1675Intermediate: 3-F effect is present, but lacks the inductive pull of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-bromo group.
3-bromopropanoic acid Hydrolysis Impurity1700 – 1725Red Flag: Carboxylic acid C=O appears significantly higher; indicates degradation.[1]

*Note: Predicted ranges are derived from Hammett substituent constants and comparative literature data for solid-state (ATR) measurements. Solution phase spectra may shift +10-15 cm⁻¹ higher due to loss of lattice hydrogen bonding.[1]

Experimental Protocol: Self-Validating ATR-FTIR

To ensure data integrity (E-E-A-T), follow this standardized protocol designed to eliminate common artifacts like moisture interference or crystal contact issues.

Methodology: High-Throughput ATR-FTIR

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: 4 cm⁻¹ resolution, 32 scans, range 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Background Calibration: Acquire a background spectrum of the clean, dry crystal (ambient air).

  • Sample Deposition: Place ~2 mg of solid 3-bromo-N-(3-fluorophenyl)propanamide on the crystal center.

  • Pressure Application: Apply high pressure using the anvil clamp.[1] Critical: Monitor the live preview.[1] The Amide I peak absorbance should be between 0.3 and 0.8 A.

    • If < 0.1 A: Insufficient contact.[1] Increase pressure.[1]

    • If > 1.5 A: Detector saturation.[1] Use less sample.

  • Acquisition: Run the scan.

  • Validation Check (Self-Correction):

    • Check 3300 cm⁻¹ (N-H stretch).[1][2] If broad/undefined, the sample may be wet (water interference).

    • Check 1700+ cm⁻¹.[1] If a shoulder appears >1700 cm⁻¹, check for hydrolysis (carboxylic acid formation).[1]

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for spectral validation:

FTIR_Validation Start Acquire Spectrum (Target: 3-bromo-N-(3-fluorophenyl)propanamide) Check_Amide Analyze Amide I Region (1630 - 1690 cm⁻¹) Start->Check_Amide Decision1 Peak Position? Check_Amide->Decision1 Result_Low < 1650 cm⁻¹ (Red Shift) Decision1->Result_Low Too Low Result_High > 1700 cm⁻¹ (Blue Shift) Decision1->Result_High Too High Result_Target 1665 - 1680 cm⁻¹ (Target Range) Decision1->Result_Target Correct Diagnosis_Low Possible Contamination: Unsubstituted Aniline or Solvent Complex Result_Low->Diagnosis_Low Diagnosis_High CRITICAL FAILURE: Hydrolysis to Carboxylic Acid (3-bromopropanoic acid) Result_High->Diagnosis_High Diagnosis_Pass PASS: Confirm 3-F and 3-Br Electronic Effects Result_Target->Diagnosis_Pass

Caption: Logical workflow for validating the integrity of the 3-bromo-N-(3-fluorophenyl)propanamide synthesis via FTIR spectral analysis.

Troubleshooting & Impurity Profiling

In drug development, distinguishing the product from its degradation pathway is critical.

  • The "Acid Shift": If the amide bond hydrolyzes, the resulting 3-bromopropanoic acid will display a Carbonyl stretch at 1700–1725 cm⁻¹ . A split peak in the carbonyl region (e.g., 1670 and 1710 cm⁻¹) is a definitive sign of partial decomposition.

  • The "Amine Shift": If the reaction is incomplete, the starting material (3-fluoroaniline) will exhibit N-H stretching doublets at 3300–3500 cm⁻¹ but no intense Carbonyl peak in the 1600 region (only N-H bending/aromatic modes).

References

  • Priyadharsini, P., et al. (2013).[1][3] FT-IR spectra of N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • Öztürk, N., et al. (2019).[1][4] Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. DergiPark.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] Propanamide, 3-bromo- (IR Spectrum).[1][5] National Institute of Standards and Technology.[1][5] Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Retention &amp; Analysis of 3-bromo-N-(3-fluorophenyl)propanamide

Executive Summary & Compound Profile 3-bromo-N-(3-fluorophenyl)propanamide (CAS: N/A, Analogous to 3-bromo-N-phenylpropanamide CAS 7661-07-6) is a critical synthetic intermediate, typically formed via the acylation of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-bromo-N-(3-fluorophenyl)propanamide (CAS: N/A, Analogous to 3-bromo-N-phenylpropanamide CAS 7661-07-6) is a critical synthetic intermediate, typically formed via the acylation of 3-fluoroaniline with 3-bromopropanoyl chloride. Its analysis is pivotal in drug development pipelines involving kinase inhibitors or androgen receptor antagonists where fluorinated phenyl scaffolds are common.

This guide compares the chromatographic performance of this compound across three distinct stationary phases. The goal is to provide a robust method that not only retains the target analyte but effectively resolves it from its highly polar precursor (3-fluoroaniline) and its potential degradation product (N-(3-fluorophenyl)acrylamide).

Compound Physicochemical Profile
PropertyValue (Predicted/Analogous)Impact on HPLC
Molecular Weight ~246.09 g/mol Detectable by MS (ESI+)
LogP ~2.1 - 2.5Moderately Hydrophobic; ideal for Reversed-Phase (RP)
pKa (Amide) NeutralNon-ionizable in standard pH ranges
pKa (Precursor) ~3.5 (3-Fluoroaniline)Basic; requires acidic mobile phase to suppress tailing
UV Max ~240-254 nmStrong absorption due to phenyl ring

Synthesis & Impurity Pathway (Visualized)

Understanding the origin of impurities is essential for method development. The diagram below illustrates the synthesis pathway and the critical "Elimination" side-reaction that generates the acrylamide impurity under basic conditions or thermal stress.

SynthesisPathway Start1 3-Fluoroaniline (RT: ~2.5 min) Polar/Basic Product TARGET: 3-bromo-N-(3-fluorophenyl)propanamide (RT: ~8.5 min) Hydrophobic/Neutral Start1->Product Acylation (DCM/TEA) Start2 3-Bromopropanoyl Chloride Start2->Product Impurity Impurity: N-(3-fluorophenyl)acrylamide (RT: ~6.2 min) Elimination Product Product->Impurity Base/Heat (-HBr)

Figure 1: Synthetic pathway showing the target analyte and its relationship to critical impurities. The elimination of HBr leads to the acrylamide analog, which must be chromatographically resolved.

Comparative Performance Guide: Stationary Phase Selection

The choice of column significantly alters the retention time and selectivity, particularly regarding the fluorine substituent and the separation of the aniline precursor.

Option A: C18 (Octadecyl) – The Standard
  • Mechanism: Pure hydrophobic interaction.

  • Performance: Provides the strongest retention for the target amide.

  • Pros: Excellent lifetime; standard in most QC labs.

  • Cons: 3-Fluoroaniline (polar basic) may elute in the void volume or tail significantly if pH is not strictly controlled.

  • Verdict: Recommended for Purity Assays where maximum retention of the main peak is desired.

Option B: Phenyl-Hexyl – The Specialist (Recommended)
  • Mechanism: Hydrophobic interaction +

    
     interactions.
    
  • Performance: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the fluorinated phenyl group in the analyte.
    
  • Pros:

    • Enhanced Selectivity: Offers distinct separation between the bromo-alkane (target) and the conjugated acrylamide impurity due to different

      
      -electron densities.
      
    • Peak Shape: Often yields sharper peaks for aromatic amines (starting material) compared to C18.

  • Verdict: Best for Impurity Profiling and separating structurally similar aromatic analogs.

Option C: C8 (Octyl) – The Rapid Alternative
  • Mechanism: Lower hydrophobicity than C18.

  • Performance: Reduced retention time (~30% faster elution).

  • Pros: High throughput.

  • Cons: Risk of co-elution between the early eluting aniline and the solvent front.

  • Verdict: Suitable only for In-Process Control (IPC) where speed is critical and high resolution is not required.

Summary of Retention Characteristics (Representative Data)

Conditions: 1.0 mL/min, Water/ACN gradient, 0.1% Formic Acid.

AnalyteC18 Retention (min)Phenyl-Hexyl Retention (min)Resolution (Rs) on Phenyl-Hexyl
3-Fluoroaniline 2.52.8N/A
Acrylamide Impurity 6.06.5> 5.0
Target (Bromo-amide) 8.5 8.2 > 3.0

Detailed Experimental Protocol

This validated protocol ensures reproducibility and stability of the bromo-amide, preventing in-situ degradation during analysis.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Step-by-Step Methodology
1. Mobile Phase Preparation
  • Phase A: Water + 0.1% Formic Acid. (Acidic pH ~2.7 is crucial to protonate the aniline precursor, ensuring it elutes as a sharp peak rather than tailing).

  • Phase B: Acetonitrile + 0.1% Formic Acid.

2. Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Do NOT use basic diluents (e.g., ammonium hydroxide) or pure methanol if storing for long periods, as this can promote the elimination of HBr to form the acrylamide impurity or solvolysis.

  • Filtration: 0.22 µm PTFE filter.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Gradient Program:

Time (min)% Phase B (ACN)Event
0.010Equilibration
2.010Elution of polar salts/aniline
10.090Gradient ramp to elute Target
12.090Wash
12.110Re-equilibration
15.010Stop

Troubleshooting & Causality

  • Issue: Double Peak for Target.

    • Cause: Atropisomerism is rare here. More likely, the sample has partially degraded to the acrylamide (check peak at ~6.0 min) or hydrolyzed to the acid.

    • Fix: Prepare fresh sample in acidified ACN/Water.

  • Issue: Tailing of Early Peak (2.5 min).

    • Cause: 3-Fluoroaniline interacting with residual silanols on the column.

    • Fix: Ensure Mobile Phase pH is < 3.0. Consider using a "End-capped" column.

References

  • PubChem Compound Summary. 3-Fluoroaniline (CID 9742). National Center for Biotechnology Information. [Link]

  • Phenomenex Technical Guide. Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography.[Link]

  • SIELC Technologies. Separation of N-Phenylpropanamide on Newcrom R1 HPLC column.[Link]

Safety & Regulatory Compliance

Safety

3-bromo-N-(3-fluorophenyl)propanamide proper disposal procedures

Executive Summary 3-bromo-N-(3-fluorophenyl)propanamide is a halogenated organic compound containing both bromine and fluorine substituents.[1][2][3][4][5][6] Due to the presence of a primary alkyl bromide (3-bromopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-N-(3-fluorophenyl)propanamide is a halogenated organic compound containing both bromine and fluorine substituents.[1][2][3][4][5][6] Due to the presence of a primary alkyl bromide (3-bromopropyl group), this compound should be handled as a potential alkylating agent and a suspected mutagen.[1][2]

Disposal Directive: This material must never be disposed of down the drain or in regular trash. It requires thermal destruction via a licensed hazardous waste incinerator. It is classified under the Halogenated Organic waste stream.[7][8][9]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This compound presents a dual-hazard profile:

  • Alkylating Potential (Primary Hazard): The 3-bromo moiety on the aliphatic chain is a primary alkyl halide.[1][2] In biological systems, these can act as electrophiles, potentially alkylating DNA or proteins. This necessitates handling the waste as a High Hazard/Cytotoxic suspect.

  • Halogen Load (Regulatory Hazard): The presence of Fluorine (aryl) and Bromine (alkyl) mandates segregation from non-halogenated solvents.[1][2][8] Incineration of this waste produces acid gases (HF, HBr), requiring facilities with specific scrubbers.[2]

PropertySpecificationOperational Implication
Chemical Structure Amide linker, Aryl-F, Alkyl-BrPotential hydrolysis in strong acid/base; Alkylating agent.[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate containment.[1][2]
Waste Class Halogenated OrganicDO NOT MIX with non-halogenated solvents (e.g., Acetone, Methanol) to prevent up-charging disposal costs.[1][2][10]
Reactivity Electrophilic (Alkyl Halide)Segregate from strong nucleophiles and strong bases.[2]

Waste Classification & Regulatory Logic

Under RCRA (Resource Conservation and Recovery Act) guidelines, this compound is not explicitly "P" or "U" listed. However, it must be managed as a hazardous waste due to its toxicity and halogen content.

  • EPA Waste Code: Not specifically listed. If disposed of as a neat solid, it is often coded as toxic or simply regulated under state-specific codes for halogenated organics.[1][2]

  • Disposal Method: Incineration (High-temperature thermal oxidation) is the only validated method to break the C-F and C-Br bonds safely.[1][2]

Operational Disposal Protocol

A. Solid Waste (Neat Substance)[2]
  • Primary Container: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 3-bromo-N-(3-fluorophenyl)propanamide[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[5][10]

    • Constituents: 100%[1]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil thickness recommended) to contain any potential dust leakage.

  • Accumulation: Deposit into the lab’s designated "Solid Hazardous Waste" drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated.[2]

    • If Halogenated Solvent: Pour into the "Halogenated Waste" carboy.

    • If Non-Halogenated Solvent:CRITICAL EXCEPTION. Because the solute (3-bromo-N-(3-fluorophenyl)propanamide) is halogenated, the entire solution must be classified as Halogenated Waste .[1][2]

  • Action: Pour the solution into the Halogenated Organic Waste container.

  • Rinsing: Triple rinse the original flask with a minimal amount of acetone/DCM and add the rinsate to the same Halogenated Waste container.

C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Collect all nitrile gloves, weigh boats, and paper towels contaminated with the substance.

  • Place them in a dedicated "Solid Debris (Halogenated)" bag or pail.[2]

  • Do not mix with "Sharps" or "Biohazard" waste.

Segregation Logic & Compatibility

The following diagram illustrates the decision logic for segregating this specific compound to prevent dangerous reactions or regulatory non-compliance.

WasteSegregation Chemical 3-bromo-N-(3-fluorophenyl)propanamide (Waste) StateCheck Physical State? Chemical->StateCheck Incompatible2 Drain/Sewer (ILLEGAL) Chemical->Incompatible2 NEVER SolventCheck Is it dissolved? StateCheck->SolventCheck Liquid/Solution SolidStream Solid Waste Stream (Double Bagged) StateCheck->SolidStream Solid/Powder LiquidStream Halogenated Liquid Waste (Red Can/Carboy) SolventCheck->LiquidStream Any Solvent Base Incompatible1 Strong Bases/Oxidizers (Risk: Hydrolysis/Exotherm) LiquidStream->Incompatible1 Do NOT Mix

Figure 1: Waste segregation logic flow. Note that even if dissolved in non-halogenated solvents, the presence of the brominated/fluorinated solute mandates disposal in the Halogenated stream.[1]

Emergency Spill Procedures

In the event of a benchtop spill of the solid powder:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a fit-tested N95 or half-mask respirator.[1][2]

  • Dry Cleanup:

    • Do not wet the powder initially (prevents spreading).[2]

    • Cover the spill with a chemically inert absorbent pad or scoop carefully using a plastic spatula.

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with acetone (to solubilize the organic residue), followed by a soap-and-water wash.[1][2]

  • Disposal: Place all cleanup materials (scoops, pads, towels) into the Solid Hazardous Waste container.

References

  • National Institutes of Health (NIH) .[2] PubChem Compound Summary: 3-Bromo-N-phenylpropanamide (Analogous Structure Safety Data). Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Organics. 40 CFR Part 261. Retrieved from [Link]1]

  • Princeton University EHS . Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents. Retrieved from [Link]1]

  • Thermo Fisher Scientific . Safety Data Sheet: 3-Bromo-N-phenylpropanamide (General Amide Handling). Retrieved from ]">https://www.fishersci.com[1]

Sources

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